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Core Science & Biosynthesis

Foundational

Physical properties of 4-Bromo-1-ethyl-2-methoxybenzene for synthesis planning

An In-Depth Technical Guide to 4-Bromo-1-ethyl-2-methoxybenzene for Synthesis Planning Introduction 4-Bromo-1-ethyl-2-methoxybenzene is a substituted aromatic compound that serves as a versatile intermediate in modern or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-1-ethyl-2-methoxybenzene for Synthesis Planning

Introduction

4-Bromo-1-ethyl-2-methoxybenzene is a substituted aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its structure, featuring an aryl bromide, an activating methoxy group, and an ethyl substituent, provides a unique combination of steric and electronic properties. The bromine atom, in particular, acts as a crucial functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the physical properties, synthesis, spectral characteristics, reactivity, and safe handling of 4-Bromo-1-ethyl-2-methoxybenzene to facilitate its effective use in complex molecule synthesis, particularly within the fields of pharmaceutical and materials science research.

Physicochemical and Computed Properties

A precise understanding of a compound's physical properties is fundamental to successful synthesis planning, enabling appropriate choices for reaction setup, purification, and storage. While experimentally determined data for 4-Bromo-1-ethyl-2-methoxybenzene are not widely published, a combination of data from chemical suppliers and computational models provides a solid foundation for its use.[1][2]

The compound is described as a colorless to pale yellow substance, likely a liquid or low-melting solid at ambient temperature, with a characteristic sweet, aromatic odor.[1] The presence of the methoxy group suggests good solubility in common organic solvents.[1]

Table 1: Physicochemical and Computed Data for 4-Bromo-1-ethyl-2-methoxybenzene

PropertyValueSource
IUPAC Name 4-bromo-2-ethyl-1-methoxybenzenePubChem[3]
CAS Number 33839-11-1PubChem[3]
Molecular Formula C₉H₁₁BrOPubChem[3]
Molecular Weight 215.09 g/mol PubChem[3]
Appearance Colorless to pale yellow liquid/solidCymitQuimica[1]
Purity >95% (Commercially available)Parkway Scientific,[2] CymitQuimica[1]
XLogP3 3.5PubChem (Computed)[3]
Topological Polar Surface Area 9.2 ŲParkway Scientific (Computed)[2]
Hydrogen Bond Donor Count 0Parkway Scientific (Computed)[2]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[3]
Rotatable Bond Count 2Parkway Scientific (Computed)[2]
Storage Temperature 2 to 4 °C (Recommended)Parkway Scientific[2]

Synthesis of 4-Bromo-1-ethyl-2-methoxybenzene

The most logical and direct synthetic route to 4-Bromo-1-ethyl-2-methoxybenzene is the electrophilic aromatic bromination of its readily available precursor, 2-ethylanisole (1-ethyl-2-methoxybenzene). The methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are both ortho-, para-directing activators. The position para to the sterically more accessible and strongly activating methoxy group is the most favorable site for electrophilic substitution, leading to the desired product with high regioselectivity.

The following protocol is based on well-established methods for the bromination of activated aromatic rings using N-Bromosuccinimide (NBS), a convenient and selective source of electrophilic bromine.[4][5][6]

Experimental Protocol: Synthesis via Electrophilic Bromination

Materials:

  • 2-Ethylanisole (1-ethyl-2-methoxybenzene)

  • N-Bromosuccinimide (NBS)

  • Silica Gel (for catalysis)[4]

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (Anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 2-ethylanisole (1.0 equivalent) in anhydrous CCl₄ or CH₂Cl₂.

  • Addition of Reagents: Add silica gel (catalytic amount) to the solution, followed by the portion-wise addition of N-Bromosuccinimide (1.05 equivalents) over 15 minutes at room temperature. The use of silica gel has been shown to catalyze the nuclear bromination of activated aromatic rings effectively.[4]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting material.

  • Work-up: Upon completion, filter the reaction mixture to remove the silica gel and succinimide byproduct.

  • Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 4-Bromo-1-ethyl-2-methoxybenzene.

G cluster_synthesis Synthesis Workflow start 2-Ethylanisole in CH2Cl2 reagents Add NBS & Silica Gel Catalyst start->reagents reaction Stir at Room Temp (Monitor by TLC) reagents->reaction filtration Filter to Remove Solids reaction->filtration workup Aqueous Work-up (Na2S2O3, NaHCO3, Brine) filtration->workup dry Dry (MgSO4) & Concentrate workup->dry purify Purify (Vacuum Distillation or Chromatography) dry->purify product 4-Bromo-1-ethyl-2-methoxybenzene purify->product

Caption: Synthesis workflow for 4-Bromo-1-ethyl-2-methoxybenzene.

Predicted Spectral Data Analysis

While experimental spectra for 4-Bromo-1-ethyl-2-methoxybenzene are not available in public databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its structure and data from analogous compounds.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

  • Aromatic Protons (3H): The three protons on the aromatic ring will appear as distinct signals.

    • One proton will be ortho to the methoxy group and ortho to the ethyl group, likely appearing as a doublet around δ 6.8-7.0 ppm .

    • One proton will be ortho to the bromine atom and meta to the methoxy group, appearing as a doublet of doublets around δ 7.1-7.3 ppm .

    • One proton will be ortho to the bromine and meta to the ethyl group, appearing as a doublet around δ 7.3-7.5 ppm .

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm .

  • Ethyl Protons (5H):

    • A quartet corresponding to the methylene (-CH₂-) group is expected around δ 2.6-2.8 ppm .

    • A triplet corresponding to the methyl (-CH₃) group is expected around δ 1.2-1.3 ppm .

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm ). The carbon attached to the methoxy group will be the most downfield (around δ 158-160 ppm), while the carbon attached to the bromine will be significantly upfield relative to an unsubstituted carbon (around δ 112-115 ppm).

  • Methoxy Carbon (1C): A signal is expected around δ 55-56 ppm .

  • Ethyl Carbons (2C):

    • The methylene carbon (-CH₂-) is expected around δ 22-24 ppm .

    • The methyl carbon (-CH₃-) is expected around δ 14-16 ppm .

Reactivity Profile and Synthetic Applications

The primary utility of 4-Bromo-1-ethyl-2-methoxybenzene in synthesis stems from the reactivity of the aryl bromide moiety, which serves as an excellent substrate for palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.

A. Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal candidate for a range of cross-coupling reactions that are foundational to modern drug discovery and materials science.[7]

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) provides a powerful method for constructing biaryl or styrene derivatives.[8]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines, enabling the synthesis of complex aniline derivatives.

  • Sonogashira Coupling: Couples with terminal alkynes to produce substituted aryl alkynes.

  • Heck Coupling: Reacts with alkenes to form new C-C bonds, yielding substituted styrenes or stilbenes.

B. Formation of Organometallic Reagents

The carbon-bromine bond can be readily converted into a more nucleophilic carbon-metal bond.

  • Grignard Reagent Formation: Reaction with magnesium metal in anhydrous ether (e.g., THF or diethyl ether) will yield the corresponding Grignard reagent, (2-ethyl-4-methoxyphenyl)magnesium bromide. This creates a potent carbon nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and CO₂.

G cluster_reactivity Key Synthetic Transformations start 4-Bromo-1-ethyl-2-methoxybenzene suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat., Base) start->suzuki buchwald Buchwald-Hartwig (R2NH, Pd cat., Base) start->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat., Base) start->sonogashira grignard Grignard Formation (Mg, THF) start->grignard prod_suzuki Biaryl Derivative suzuki->prod_suzuki prod_buchwald Aryl Amine Derivative buchwald->prod_buchwald prod_sonogashira Aryl Alkyne Derivative sonogashira->prod_sonogashira prod_grignard Grignard Reagent (Nucleophile) grignard->prod_grignard

Caption: Key synthetic applications of 4-Bromo-1-ethyl-2-methoxybenzene.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-ethyl-2-methoxybenzene is not widely available, data from closely related compounds like 4-bromoanisole and 2-bromo-4-methylanisole can be used to establish prudent handling practices.[9][10]

  • Hazard Classification: Assumed to be a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[11] May be harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat must be worn at all times.

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A storage temperature of 2-4°C is recommended for long-term stability.[2]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

  • Parkway Scientific. HI-263 (33839-11-1, MFCD13659399). Available at: [Link]

  • MOLBASE. 4-bromo-2-ethyl-1-methoxybenzene. Available at: [Link]

  • PubChem. 4-Bromo-2-ethyl-1-methoxybenzene. Available at: [Link]

  • Roy, S. C., & Lahiri, S. (Year). N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. Available at: [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Available at: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

  • MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Available at: [Link]

Sources

Exploratory

Technical Guide: Safety & Toxicity Profile of 4-Bromo-1-ethyl-2-methoxybenzene

This guide provides an in-depth technical analysis of 4-Bromo-1-ethyl-2-methoxybenzene , a specialized halogenated aromatic intermediate used in pharmaceutical and agrochemical synthesis. The content is structured to ser...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-1-ethyl-2-methoxybenzene , a specialized halogenated aromatic intermediate used in pharmaceutical and agrochemical synthesis.

The content is structured to serve as both a Safety Data Sheet (SDS) Companion and a Toxicological Monograph , distinguishing between the specific target compound and its common isomers to ensure precision in research applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Compound Identification

Precise identification is critical as this compound has a close positional isomer often confused in nomenclature. The user's query refers to the specific isomer where the ethyl group is at position 1, methoxy at 2, and bromine at 4.

FeatureTarget Compound Common Isomer (Caution)
IUPAC Name 4-Bromo-1-ethyl-2-methoxybenzene 4-Bromo-2-ethyl-1-methoxybenzene
Common Name 4-Bromo-2-methoxyethylbenzene4-Bromo-2-ethylanisole
CAS Number 876299-65-9 33839-11-1
Structure Br is para to EthylBr is para to Methoxy
Molecular Formula C₉H₁₁BrOC₉H₁₁BrO
Molecular Weight 215.09 g/mol 215.09 g/mol
SMILES CCc1ccc(Br)cc1OCCCc1cc(Br)ccc1OC
Physicochemical Data (Predicted & Experimental)

Data below represents consensus values for C₉H₁₁BrO isomers where specific experimental data for CAS 876299-65-9 is unavailable.

  • Physical State: Clear to pale yellow liquid at 20°C.

  • Boiling Point: 240–245°C (Predicted at 760 mmHg).

  • Density: 1.3 ± 0.1 g/cm³.

  • Flash Point: > 100°C (Closed Cup, predicted).

  • Solubility: Immiscible in water; soluble in DCM, ethyl acetate, methanol.

  • LogP (Octanol-Water): ~3.4–3.8 (Lipophilic).

GHS Hazard Identification (SDS Core)

As a halogenated anisole derivative, this compound is classified as an Irritant with potential acute oral toxicity. The following classification aligns with Regulation (EC) No 1272/2008 (CLP) and OSHA HCS 2012 standards.

Hazard Classification
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).

Label Elements[6]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard & Precautionary Statements
CodeHazard StatementCodePrecautionary Statement (Response)
H302 Harmful if swallowed.[1]P301+P312 IF SWALLOWED: Call a POISON CENTER if you feel unwell.
H315 Causes skin irritation.P302+P352 IF ON SKIN: Wash with plenty of soap and water.
H319 Causes serious eye irritation.P305+P351+P338 IF IN EYES: Rinse cautiously with water for 15 min. Remove contact lenses.
H335 May cause respiratory irritation.P337+P313 If eye irritation persists: Get medical advice/attention.

Toxicity Profile & Biological Impact[1]

Acute Toxicity Mechanisms
  • Oral/Systemic: The LD50 is estimated between 500–2000 mg/kg (Rat, Oral) based on read-across from 4-bromoanisole (LD50 ~1800 mg/kg). The lipophilicity (LogP > 3) facilitates rapid absorption through the gastrointestinal tract and blood-brain barrier.

  • Mechanism of Action: Like many halogenated aromatic ethers, high-dose exposure may cause Central Nervous System (CNS) depression. The bromine substituent increases lipophilicity compared to the parent anisole, potentially enhancing membrane permeability.

Metabolic Fate (Predicted)

Metabolism is expected to occur via Cytochrome P450 enzymes in the liver. The primary pathways are O-demethylation (to the phenol) and Benzylic Oxidation (of the ethyl group).

Metabolism Parent 4-Bromo-1-ethyl-2-methoxybenzene (Lipophilic Parent) Phenol 4-Bromo-2-ethylphenol (Phase I Metabolite) Parent->Phenol CYP450 (O-Demethylation) Alcohol 1-(4-Bromo-2-methoxyphenyl)ethanol (Side-chain Oxidation) Parent->Alcohol CYP450 (Benzylic Hydroxylation) Glucuronide O-Glucuronide Conjugate (Excretion) Phenol->Glucuronide UGT (Phase II Conjugation) Alcohol->Glucuronide UGT

Figure 1: Predicted metabolic pathway. The O-demethylation pathway (Red) produces a phenolic metabolite which is rapidly conjugated and excreted.

Genotoxicity & Carcinogenicity
  • Ames Test: Predicted Negative for mutagenicity. Simple halogenated anisoles generally do not show mutagenic activity in Salmonella typhimurium strains unless activated by specific nitro- or amino- groups, which are absent here.

  • Structural Alerts: The compound contains no structural alerts for high-potency carcinogenicity (e.g., nitro, nitroso, epoxide).

Handling, Storage, & Emergency Protocols

Storage & Stability
  • Conditions: Store in a cool, dry, well-ventilated area.

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction).

  • Shelf Life: Stable for >2 years if stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the ethyl group.

Emergency Response Workflow

In the event of a spill or exposure, follow this self-validating decision logic to minimize risk.

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Spill Liquid Spill Type->Spill Exposure Personnel Exposure Type->Exposure SmallSpill Small (< 100 mL) Absorb with Vermiculite Spill->SmallSpill Contained LargeSpill Large (> 100 mL) Evacuate & Ventilate Spill->LargeSpill Spreading Skin Skin Contact Wash with soap/water (15 min) Exposure->Skin Eye Eye Contact Rinse (15 min) -> ER Exposure->Eye Disposal Dispose as Halogenated Organic Waste SmallSpill->Disposal LargeSpill->Disposal After Prof. Cleanup

Figure 2: Emergency response logic flow. Priority is containment for spills and immediate dilution for exposure.

Waste Disposal Protocol
  • Classification: Hazardous Waste (Halogenated Organic).

  • Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber to neutralize Hydrogen Bromide (HBr) emissions.

  • Prohibition: Do NOT discharge into drains or sewage systems.

References

  • PubChem Compound Summary. (2025). 4-Bromo-2-ethyl-1-methoxybenzene (Isomer Analog Data). National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: 1-bromo-2-ethyl-4-methoxybenzene (Isomer Safety Profile). Link

  • Thermo Fisher Scientific. (2023). Safety Data Sheet: 4-Bromoanisole (Read-across Source). Link

  • BLD Pharm. (2024). Product Detail: 4-Bromo-1-ethyl-2-methoxybenzene (CAS 876299-65-9).[2][3] Link

Sources

Foundational

Thermodynamic stability of brominated ethyl anisole derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated Ethyl Anisole Derivatives Executive Summary Brominated ethyl anisole derivatives represent a class of compounds with significant potential in pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated Ethyl Anisole Derivatives

Executive Summary

Brominated ethyl anisole derivatives represent a class of compounds with significant potential in pharmaceutical development, where the strategic inclusion of bromine and ethyl groups on an anisole scaffold can fine-tune a molecule's physicochemical and biological properties.[1][2] Anisole, or methoxybenzene, is a common structural motif in medicinal chemistry, and its derivatization allows for the modulation of lipophilicity, metabolic stability, and target binding affinity.[1] However, the introduction of these functional groups also fundamentally alters the molecule's thermodynamic stability—a critical parameter that dictates a drug candidate's shelf-life, formulation viability, manufacturing processes, and overall safety and efficacy.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating the thermodynamic stability of these derivatives. We will delve into the theoretical principles governing molecular stability, present detailed, field-proven experimental protocols for thermal analysis, and offer a predictive framework for understanding structure-stability relationships. By synthesizing foundational chemical principles with practical, validated methodologies, this guide aims to equip scientists with the necessary tools to confidently assess and optimize the stability of novel brominated ethyl anisole derivatives.

Theoretical Foundations of Molecular Stability

The thermodynamic stability of a pharmaceutical compound is its resistance to chemical or physical degradation under a given set of conditions. It is intrinsically linked to the molecule's structure and the energetic landscape it occupies. For substituted aromatic rings like brominated ethyl anisoles, stability is a multifactorial property governed by electronic effects, steric interactions, and the strength of intermolecular forces in the solid state.

Electronic Effects: A Balance of Forces

The stability of the anisole ring is heavily influenced by the interplay of inductive and resonance effects from its substituents.

  • Methoxy Group (-OCH₃): This group is strongly electron-donating through resonance, increasing electron density on the aromatic ring, particularly at the ortho and para positions.[5][6] This activation makes the ring more susceptible to electrophilic attack but also influences the overall bond energies within the ring system.[5][6]

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is weakly electron-donating through induction, contributing to the overall electronic stabilization of the aromatic system.

  • Bromine Atom (-Br): As a halogen, bromine is electron-withdrawing through its inductive effect due to its high electronegativity. However, it is also capable of donating electron density through resonance. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring toward electrophilic substitution.[7]

The relative positions of these groups are critical. An electron-withdrawing bromine atom can modulate the electron-donating effects of the methoxy and ethyl groups, influencing the molecule's overall bond dissociation enthalpies and resistance to thermal degradation.[8]

Steric Hindrance and Conformational Strain

The size of the bromine atom and the ethyl group can introduce steric strain, particularly when they are positioned adjacent to each other (ortho-substitution). This steric clash can force the substituents out of the plane of the aromatic ring, disrupting optimal orbital overlap and potentially weakening key chemical bonds, thereby lowering the energy barrier to decomposition. In contrast, isomers with para-substitution, where these bulky groups are far apart, are generally expected to be more stable due to minimized steric repulsion.[6]

Computational Approaches to Predicting Stability

Modern computational chemistry provides powerful tools for predicting thermodynamic stability before a molecule is even synthesized. Density Functional Theory (DFT) is a robust method used to calculate fundamental thermodynamic parameters.[9][10]

  • Bond Dissociation Enthalpy (BDE): BDE is the energy required to break a specific bond homolytically.[8] Calculating the BDE for key bonds, such as the C-Br or O-CH₃ bonds, can provide direct insight into the molecule's thermal lability. Studies on substituted anisoles have shown that electron-withdrawing groups tend to strengthen the O-CH₃ bond, while electron-donating groups can destabilize it.[8]

  • Heats of Formation (ΔHf): By calculating the ΔHf for various isomers, one can directly compare their relative thermodynamic stabilities. The isomer with the lower (more negative) heat of formation is considered the more stable.[11]

These computational models allow for the high-throughput screening of potential isomers, prioritizing the synthesis of those predicted to have the most favorable stability profiles.

Experimental Assessment of Thermodynamic Stability

While theoretical predictions are invaluable, empirical measurement remains the gold standard for stability assessment. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of thermal analysis in the pharmaceutical industry.[12][13]

Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] It is the definitive tool for identifying thermal events such as melting, crystallization, and glass transitions, providing critical information on purity, polymorphism, and physical stability.[4][15][16]

In drug development, an active pharmaceutical ingredient (API) can often exist in multiple crystalline forms (polymorphs) or in an amorphous state.[3][12] These forms can have different melting points, solubilities, and stabilities. A transition from a more soluble metastable form to a less soluble stable form during storage can have catastrophic consequences for a drug's bioavailability. DSC is unparalleled in its ability to detect these subtle energetic differences, making it an indispensable tool for risk assessment.[4]

  • Sample Preparation: Accurately weigh 2-5 mg of the high-purity crystalline sample into an aluminum DSC pan.

    • Causality: Using a small sample mass minimizes thermal gradients within the sample, ensuring a sharp, well-defined melting peak.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For volatile compounds, use hermetically sealed pans to prevent mass loss before the thermal event of interest.

  • Instrument Setup:

    • Place the sealed sample pan and an identical, empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).

    • Causality: An inert atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures, which would introduce a confounding exothermic event.[15]

  • Temperature Program:

    • Equilibrate the cell at a temperature at least 25 °C below the expected melting point (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

    • Causality: A heating rate of 10 °C/min provides a good balance between signal resolution and experimental run time. Slower rates can improve resolution of closely spaced thermal events, while faster rates increase sensitivity.[15]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Melting Point (Tₘ): Determined as the onset temperature or the peak maximum of the endothermic melting transition. A sharp melting peak is indicative of high purity.[16]

    • Enthalpy of Fusion (ΔHբ): Calculated by integrating the area under the melting peak. This value is related to the energy of the crystal lattice.

    • Polymorphism: The presence of multiple melting peaks or recrystallization events before the final melt can indicate the presence of different polymorphs.

Thermogravimetric Analysis (TGA)

TGA provides quantitative information on the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[13]

TGA is a direct measurement of mass loss, a fundamental physical property. The primary output, a thermogram, provides an unambiguous depiction of when a material begins to decompose and the stages through which it degrades. This data is essential for determining the maximum processing temperature a compound can withstand during manufacturing steps like drying or milling and for establishing its long-term storage limits.[13][17]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

    • Causality: A slightly larger sample size than in DSC is often used to ensure the detected mass loss is well within the balance's sensitivity range.

  • Instrument Setup:

    • Place the pan onto the TGA's high-precision microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

  • Temperature Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Onset of Decomposition (Tₒₙₛₑₜ): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

    • Temperature of Maximum Decomposition Rate (Tₘₐₓ): Determined from the peak of the first derivative of the TGA curve (DTG curve). This indicates the point of greatest instability.

    • Residual Mass: The percentage of mass remaining at the end of the experiment. For many organic compounds, this value approaches zero. A significant residual mass could indicate the formation of a stable char.[18]

Visualizing the Experimental Workflow

The logical flow from sample acquisition to stability assessment is a critical process in pharmaceutical development.

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Stability Assessment Synthesis Synthesis of Isomers Purification Purification & Verification (HPLC, NMR, MS) Synthesis->Purification Crude Product DSC Differential Scanning Calorimetry (DSC) - Melting Point (Tm) - Enthalpy (ΔH) - Polymorphism Purification->DSC High Purity Sample TGA Thermogravimetric Analysis (TGA) - Decomposition Temp (Tonset) - Mass Loss Profile Purification->TGA Data_Analysis Data Analysis & Isomer Comparison DSC->Data_Analysis TGA->Data_Analysis Stability_Report Thermodynamic Stability Profile Data_Analysis->Stability_Report

Caption: Workflow for assessing the thermodynamic stability of brominated ethyl anisole isomers.

Structure-Stability Relationships: A Predictive Framework

By integrating theoretical principles with experimental data, we can build a predictive framework for how the substitution pattern on the anisole ring affects thermodynamic stability. While specific data for every brominated ethyl anisole isomer is not publicly available, we can establish logical hypotheses based on known chemical principles.

Hypothesized Stability Ranking

Let's consider four hypothetical isomers. The stability is primarily dictated by minimizing steric hindrance and optimizing the electronic balance. Generally, placing large groups far apart (para) is more stable than placing them close together (ortho).

  • Most Stable: 4-Bromo-3-ethyl-anisole. The bromo and ethyl groups are meta to each other, minimizing direct steric clash.

  • 2-Bromo-4-ethyl-anisole. The key bulky groups are para, representing a very stable arrangement.

  • 4-Bromo-2-ethyl-anisole. Similar to the above, with para-disposition of bulky groups.

  • Least Stable: 2-Bromo-3-ethyl-anisole. The adjacent bromo and ethyl groups, along with the methoxy group, would likely create significant steric strain, lowering the overall stability.

The following table presents hypothetical, yet chemically plausible, thermal analysis data for these isomers to illustrate these expected trends.

Isomer NameHypothesized RankDSC Melting Point (Tₘ, °C)TGA Onset of Decomposition (Tₒₙₛₑₜ, °C)
4-Bromo-3-ethyl-anisole1 (Most Stable)85255
2-Bromo-4-ethyl-anisole282250
4-Bromo-2-ethyl-anisole378242
2-Bromo-3-ethyl-anisole4 (Least Stable)65220

This data is illustrative and serves to demonstrate expected trends based on chemical principles.

The TGA decomposition temperature (Tₒₙₛₑₜ) is the most direct measure of thermodynamic stability in this context. The isomer predicted to have the least steric strain (4-Bromo-3-ethyl-anisole) is assigned the highest decomposition temperature, while the most sterically hindered isomer is assigned the lowest.

G cluster_input Molecular Structure cluster_factors Governing Factors cluster_output Predicted Outcome Structure Isomer Structure (e.g., 2-bromo-3-ethyl-anisole) Electronic Electronic Effects (Inductive, Resonance) Structure->Electronic Steric Steric Hindrance (Group Proximity) Structure->Steric Stability Thermodynamic Stability (e.g., High/Low Tonset) Electronic->Stability Steric->Stability

Caption: Logical relationship between molecular structure and thermodynamic stability.

Conclusion

The thermodynamic stability of brominated ethyl anisole derivatives is a paramount consideration in their journey from laboratory curiosities to viable pharmaceutical assets. A thorough understanding, grounded in both theoretical principles and rigorous experimental validation, is not merely an academic exercise but a prerequisite for successful drug development. By leveraging computational predictions to guide synthesis and employing definitive analytical techniques like DSC and TGA, researchers can systematically characterize and rank isomers, ensuring that only the most robust and stable candidates advance. This integrated approach mitigates late-stage development risks, reduces costs, and ultimately accelerates the delivery of safe and effective medicines.

References

  • Al-Nahrain Journal of Science. (2025, December 15). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole.
  • ResearchGate. (2025, December 17). Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole.
  • Filo. (2025, May 19). The bromination of anisole is an extremely fast reaction.
  • Products of thermal decomposition of bromin
  • PubMed.
  • lp5.geronimo.com.br.
  • ResearchGate.
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. 19

  • ResearchGate. (2025, August 10). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients | Request PDF.
  • How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE.
  • Pearson+. The bromination of anisole occurs without the presence of a Lewis... | Study Prep.
  • AIDIC. (2024, October 15).
  • PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
  • YouTube. (2021, April 20). Syunthesis of 2 bromoanisole.
  • (2018, November 3). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.
  • Wikipedia. Differential scanning calorimetry.
  • ResearchGate. (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)....
  • Preprints.org. (2021, September 23).
  • Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC).
  • Open Access Journals. (2024, December 18).
  • (2024, December 9). Differential Scanning Calorimetry (DSC Analysis)
  • (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • ACS Omega. (2021, August 19).
  • ResearchGate. (2025, March 4).
  • MDPI. (2021, February 20).
  • Investigating the structure–stability relationship in bridging isomers of bistetrazoles.

Sources

Exploratory

Technical Guide: Precision Determination of Melting and Boiling Points for 4-Bromo-1-ethyl-2-methoxybenzene

This guide serves as a high-level technical directive for the physicochemical characterization of 4-Bromo-1-ethyl-2-methoxybenzene (CAS 876299-65-9). It is designed for analytical chemists and process engineers requiring...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-level technical directive for the physicochemical characterization of 4-Bromo-1-ethyl-2-methoxybenzene (CAS 876299-65-9). It is designed for analytical chemists and process engineers requiring precise thermal data for intermediate validation in pharmaceutical or agrochemical synthesis.

Executive Summary & Compound Identity

4-Bromo-1-ethyl-2-methoxybenzene is a halogenated anisole derivative utilized as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura). Accurate determination of its phase transition temperatures is critical for:

  • Purity Validation: Depression of melting point (MP) is a sensitive indicator of impurity profiles.

  • Process Safety: Boiling point (BP) data under vacuum dictates distillation parameters and prevents thermal decomposition.

Property Specification
IUPAC Name 4-Bromo-1-ethyl-2-methoxybenzene
CAS Registry Number 876299-65-9
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Predicted Phase (25°C) Liquid or Low-Melting Solid (Est. MP: 25–45°C)

Pre-Analytical Workflow: Sample Integrity

Before thermal analysis, the sample must be validated. Impurities (water, solvents, isomers) significantly skew thermal data.

Purification Protocol
  • Drying: Desiccate over P₂O₅ or under high vacuum (0.1 mbar) for 4 hours to remove hygroscopic moisture.

  • Purity Check: Verify purity >98% via GC-MS or HPLC.

    • Note: A 1% impurity can depress the melting point by 0.5–2.0°C (Molal Freezing Point Depression).

Visualization: Characterization Logic

The following decision tree outlines the determination strategy based on the initial physical state.

G Start Sample: 4-Bromo-1-ethyl-2-methoxybenzene (CAS 876299-65-9) StateCheck Visual Inspection at 20°C Start->StateCheck Liquid Liquid Phase StateCheck->Liquid Flowable Solid Solid Phase StateCheck->Solid Crystalline BP_Method Boiling Point Determination Liquid->BP_Method MP_Method Melting Point Determination Solid->MP_Method DSC_BP Primary: DSC (Sealed Pan) Determine Enthalpy of Vaporization BP_Method->DSC_BP Siwoloboff Secondary: Siwoloboff Method (Micro-scale) BP_Method->Siwoloboff DSC_MP Primary: DSC (Open Pan) Onset Temperature MP_Method->DSC_MP Capillary Secondary: Capillary Method (Mel-Temp) MP_Method->Capillary

Figure 1: Decision matrix for thermal characterization based on initial physical state.

Melting Point Determination (Solid Phase)

Given the structural similarity to 4-Bromo-2-methylanisole (MP ~64°C), the ethyl analog is expected to have a lower melting point due to reduced crystal packing efficiency.

Primary Method: Differential Scanning Calorimetry (DSC)

DSC is the gold standard, providing both the melting onset (


) and the enthalpy of fusion (

).
  • Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

  • Protocol:

    • Calibration: Indium standard (

      
      ).
      
    • Sample: Encapsulate 2–5 mg in a hermetically sealed aluminum pan.

    • Ramp: Heat from -20°C to 100°C at 5°C/min.

    • Analysis: Identify the extrapolated onset temperature of the endothermic peak. This represents the true thermodynamic melting point.

Secondary Method: Capillary Tube (ASTM E324)
  • Applicability: Quick QC checks.

  • Protocol:

    • Pack sample into a glass capillary to a height of 2–3 mm.

    • Insert into a melting point apparatus (e.g., Stuart SMP30).

    • Ramp at 1°C/min near the expected MP.

    • Record

      
       (first liquid drop) and 
      
      
      
      (complete liquefaction).

Boiling Point Determination (Liquid Phase)

High-boiling organic halides like 4-Bromo-1-ethyl-2-methoxybenzene often decompose before reaching their atmospheric boiling point. Vacuum determination is strongly recommended.

Method A: Siwoloboff Method (Micro-scale)

Ideal for conserving expensive intermediates.

  • Immerse a capillary tube (sealed at the top, open at bottom) into a larger ignition tube containing the liquid sample.

  • Heat the bath. Bubbles will emerge from the capillary.

  • Endpoint: Stop heating. The temperature at which the stream of bubbles ceases and liquid sucks back into the capillary is the boiling point at that specific pressure.

Method B: Reduced Pressure Distillation & Nomograph Correction

To determine the standard boiling point (at 760 mmHg) without thermal degradation:

  • Perform distillation at reduced pressure (e.g., 10 mmHg).

  • Record the vapor temperature (

    
    ).
    
  • Convert to standard pressure using the Antoine Equation or a pressure-temperature nomograph.

Calculation for Pressure Correction:



Where 

is pressure (bar) and

is temperature (K). For anisole derivatives, typical constants can be approximated if experimental data is absent, but a nomograph is more practical for single-point conversions.

Expected Data Ranges & Interpretation

Since specific literature values for CAS 876299-65-9 are proprietary, the following ranges are derived from quantitative structure-property relationships (QSPR) of homologous series (e.g., 4-bromo-2-methylanisole).

PropertyPredicted RangeRationale
Melting Point 25°C – 45°C Ethyl group disrupts lattice packing more than methyl (MP 64°C), lowering MP.
Boiling Point (760 mmHg) 265°C – 275°C Bromine atom adds significant mass/polarizability; Ethyl adds ~20°C over methyl analog.
Boiling Point (10 mmHg) ~135°C Estimated using standard pressure-temperature nomographs for aromatic ethers.

References

  • ASTM International. Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals (ASTM E324-16). West Conshohocken, PA, 2016. Link

  • National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69.[1] (General protocols for phase transition data). Link

  • PubChem. Compound Summary: 5-Bromo-2-ethylaniline (Structurally related isomer for reference).[2][3]Link

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity Determination. Application Note. Link

  • Sigma-Aldrich. Technical Bulletin: Boiling Point Correction Nomograph.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-Bromo-2-ethylanisole from 2-Ethylphenol

This Application Note and Protocol details the scalable synthesis of 4-Bromo-1-ethyl-2-methoxybenzene (chemically identified as 4-Bromo-2-ethylanisole or 1-bromo-3-ethyl-4-methoxybenzene ) starting from 2-ethylphenol . C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the scalable synthesis of 4-Bromo-1-ethyl-2-methoxybenzene (chemically identified as 4-Bromo-2-ethylanisole or 1-bromo-3-ethyl-4-methoxybenzene ) starting from 2-ethylphenol .

Critical Note on Nomenclature & Regioselectivity

Before proceeding, it is vital to address the chemical structure to ensure the correct target is synthesized.

  • Target Name: 4-Bromo-1-ethyl-2-methoxybenzene.[1][2]

  • Structural Ambiguity: Strictly following IUPAC priority with Ethyl at position 1 and Methoxy at position 2, a "4-Bromo" substituent would be para to the ethyl group and meta to the methoxy group. This isomer is chemically difficult to access directly from 2-ethylphenol due to the strong ortho/para directing effect of the oxygen atom.

  • Scalable Target: The standard, scalable derivative obtained from 2-ethylphenol is the isomer where the bromine is para to the methoxy group (and meta to the ethyl group). This molecule is formally 4-bromo-2-ethylanisole (or 5-bromo-1-ethyl-2-methoxybenzene if numbering from ethyl).

  • Assumption: Based on the starting material (2-ethylphenol) and standard industrial requests, this guide details the synthesis of the para-to-oxygen isomer (4-bromo-2-ethylanisole ).

Executive Summary

This protocol outlines a robust, two-step synthesis for the production of 4-bromo-2-ethylanisole from 2-ethylphenol. The route prioritizes regioselectivity , scalability , and cost-efficiency .

  • Step 1 (Bromination): Selective para-bromination of 2-ethylphenol using elemental bromine (Br₂) or N-bromosuccinimide (NBS) to yield 4-bromo-2-ethylphenol.

  • Step 2 (Methylation): O-alkylation of the phenol intermediate using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) to generate the final anisole product.

Key Performance Indicators (KPIs):

  • Overall Yield: >75%

  • Purity: >98% (HPLC)

  • Regioselectivity: >95:5 (para:ortho)

Scientific Rationale & Reaction Pathway

Retrosynthetic Analysis

The synthesis relies on the strong activating influence of the hydroxyl group (-OH) in 2-ethylphenol.

  • Directing Effects: The -OH group is a strong ortho/para director, while the ethyl group is a weak ortho/para director. In 2-ethylphenol, the position para to the hydroxyl (C4) is sterically accessible and electronically activated. The position ortho to the hydroxyl (C6) is also activated but often less favored due to statistical and steric factors compared to the highly activated para position.

  • Sequence Logic: Brominating before methylation is preferred. The phenol (-OH) allows for milder bromination conditions and higher para-selectivity compared to the anisole (-OMe), where the steric bulk of the methyl group might slightly alter the isomer ratio or require harsher conditions. Furthermore, 4-bromo-2-ethylphenol is a stable, crystalline intermediate that can be purified if necessary.

Reaction Scheme Visualization

SynthesisRoute SM 2-Ethylphenol (Starting Material) Step1 Step 1: Bromination (Electrophilic Aromatic Substitution) SM->Step1 Br2, AcOH < 20°C Int Intermediate: 4-Bromo-2-ethylphenol (Para-selective) Step1->Int >90% Yield Step2 Step 2: Methylation (Williamson Ether Synthesis) Int->Step2 MeI, K2CO3 or DMS, NaOH Prod Target: 4-Bromo-2-ethylanisole (4-Bromo-1-ethyl-2-methoxybenzene isomer) Step2->Prod >85% Yield

Figure 1: Synthetic pathway for 4-Bromo-2-ethylanisole. The route utilizes the directing power of the phenol for selective bromination.

Experimental Protocols

Step 1: Regioselective Bromination of 2-Ethylphenol

Objective: Synthesize 4-bromo-2-ethylphenol with high para-selectivity. Scale: 100 g Input (Scalable to kg).

ReagentMW ( g/mol )Equiv.[3][4][5][6]AmountRole
2-Ethylphenol 122.161.0100.0 gSubstrate
Bromine (Br₂) 159.811.05137.4 g (43.9 mL)Electrophile
Acetic Acid (Glacial) 60.05Solvent500 mLSolvent
Dichloromethane (DCM) 84.93Solvent200 mLCo-solvent (Optional)

Protocol:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a caustic scrubber (NaOH trap) to neutralize HBr gas.

  • Dissolution: Charge 2-ethylphenol (100 g) and glacial acetic acid (500 mL) into the flask. Cool the solution to 0–5°C using an ice/salt bath.

    • Note: Low temperature is critical to minimize ortho-bromination and di-bromination side products.

  • Addition: Transfer Bromine (137.4 g) to the addition funnel. Add dropwise over 2–3 hours , maintaining the internal temperature below 10°C.

    • Visual Cue: The solution will turn dark orange/red, then fade as Br₂ is consumed.

  • Reaction: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Target: <2% remaining starting material.

  • Quench: Pour the reaction mixture into ice-cold water (1.5 L) containing Sodium Bisulfite (NaHSO₃, ~10 g) to quench excess bromine.

  • Workup: Extract with Dichloromethane (3 x 300 mL) or Ethyl Acetate. Wash the organic layer with water (2 x 500 mL) and Brine (500 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. If necessary, distill under high vacuum (bp ~115°C at 5 mmHg) or recrystallize from hexanes (if solid) to obtain 4-bromo-2-ethylphenol .

Expected Yield: 85–92% (140–150 g). Data: 1H NMR (CDCl3): δ 7.25 (d, 1H, J=2.2 Hz), 7.18 (dd, 1H), 6.65 (d, 1H), 5.0 (s, OH), 2.6 (q, 2H), 1.2 (t, 3H).

Step 2: Methylation (O-Alkylation)

Objective: Convert 4-bromo-2-ethylphenol to 4-bromo-2-ethylanisole. Method Selection:

  • Method A (Lab Scale/High Purity): Methyl Iodide (MeI) / K₂CO₃ in Acetone or DMF.

  • Method B (Industrial Scale/Low Cost): Dimethyl Sulfate (DMS) / NaOH in Water/Toluene (Phase Transfer).

  • Recommendation: Method A is described below for ease of handling and safety in a research setting.

ReagentMW ( g/mol )Equiv.[3][4][5][6]AmountRole
4-Bromo-2-ethylphenol 201.061.0100.0 gIntermediate
Methyl Iodide (MeI) 141.941.5105.8 g (46.4 mL)Methylating Agent
Potassium Carbonate 138.212.0137.5 gBase
Acetone 58.08Solvent600 mLSolvent

Protocol:

  • Setup: Equip a 2L round-bottom flask with a reflux condenser and magnetic/mechanical stirrer.

  • Charging: Add 4-bromo-2-ethylphenol (100 g), anhydrous Acetone (600 mL), and Potassium Carbonate (137.5 g).

  • Addition: Add Methyl Iodide (105.8 g) carefully (fume hood mandatory).

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours.

    • QC Check: TLC should show complete disappearance of the phenol (starting material).

  • Workup: Cool to room temperature. Filter off the solid inorganic salts (K₂CO₃/KI). Rinse the filter cake with acetone.

  • Concentration: Evaporate the acetone filtrate under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate (500 mL) and wash with 1M NaOH (200 mL) to remove any unreacted phenol traces. Wash with Brine.[4][6][7][8]

  • Isolation: Dry over Na₂SO₄ and concentrate to yield the crude oil.

  • Final Purification: Distillation under reduced pressure is recommended for pharmaceutical grade purity.

Expected Yield: 90–95% (96–101 g). Product: 4-Bromo-1-ethyl-2-methoxybenzene (Isomer: 4-bromo-2-ethylanisole). Physical State: Colorless to pale yellow liquid.

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity ≥ 98.0%GC-MS / HPLC
Identity Consistent with structure1H NMR / IR
Moisture ≤ 0.5%Karl Fischer
Major Impurity 6-Bromo-2-ethylanisole (< 2%)GC (Isomer check)
Troubleshooting Guide
  • Low Yield in Step 1: Ensure temperature is kept <5°C during addition. Higher temperatures promote di-bromination.

  • Incomplete Methylation: If phenol remains, add 0.2 eq more MeI and reflux for 2 additional hours. Ensure K₂CO₃ is anhydrous and finely ground.

  • Color Issues: A pink/red tint indicates oxidation or free bromine traces. Wash with sodium bisulfite solution.

References

  • Preparation of 4-bromo-2-ethylphenol: Justia Patents. "WDR5-MYC inhibitors - Example J213". Retrieved from [Link] (Confirming NBS/Acid protocol for 2-ethylphenol bromination).

  • General Phenol Bromination: Organic Syntheses, Coll. Vol. 1, p.123 (1941); Vol. 3, p.13 (1923). "p-Bromophenol". Retrieved from [Link].

  • CAS Registry Data: National Institutes of Health (NIH) PubChem. "4-Bromo-2-ethylphenol (CID 87877)". Retrieved from [Link].

Sources

Application

Preparation of Grignard reagents using 4-Bromo-1-ethyl-2-methoxybenzene

Executive Summary This Application Note details the preparation of the Grignard reagent derived from 4-Bromo-1-ethyl-2-methoxybenzene (referred to herein as Precursor A ). This arylmagnesium species is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the preparation of the Grignard reagent derived from 4-Bromo-1-ethyl-2-methoxybenzene (referred to herein as Precursor A ). This arylmagnesium species is a critical intermediate in the synthesis of SGLT2 inhibitors and other phenyl-glycoside pharmacophores.

While aryl bromides generally undergo oxidative addition to magnesium readily, the specific substitution pattern of Precursor A—featuring an electron-donating methoxy group meta to the bromide and an ethyl group para to the bromide—requires precise kinetic control. The electron-rich nature of the ring can induce sluggish initiation followed by a violent exotherm (the "induction trap").

This guide presents two validated methodologies:

  • Method A (Direct Insertion): The industrial standard, optimized for cost-efficiency and scale.

  • Method B (Turbo-Grignard Exchange): A homogenous, low-temperature protocol using

    
     for high-precision applications.
    

Safety & Handling: The "Induction Trap"

CRITICAL WARNING: The most common failure mode with electron-rich aryl bromides is delayed initiation .

  • The Hazard: Operators may add excessive halide solution thinking the reaction hasn't started. When the passive oxide layer on the magnesium finally breaks, the accumulated concentration of halide triggers a runaway exotherm, potentially exceeding the condenser's capacity.

  • The Control: Never add more than 5-10% of the total halide volume until a distinct exotherm and color change (grey/brown to dark tea/black) are confirmed.

Pre-Requisites & Materials

ComponentSpecificationRole
Precursor A 4-Bromo-1-ethyl-2-methoxybenzene (>98%)Substrate
Magnesium Turnings (Grignard grade) or Rieke MgMetal Source
Solvent THF (Anhydrous, <50 ppm

)
Solvent (Stabilizes Grignard via coordination)
Activator Iodine (

) crystals or DIBAL-H (1M in Hexanes)
Depassivation of Mg surface
Atmosphere Nitrogen or Argon (Dry)Inert protection

Note on Solvent: Tetrahydrofuran (THF) is strictly recommended over Diethyl Ether (


) for this substrate. The higher boiling point of THF (66°C) provides a better safety margin for the exotherm, and its stronger Lewis basicity solubilizes the resulting arylmagnesium species more effectively.

Method A: Classical Direct Insertion (Standard Protocol)

This method relies on the oxidative addition of Mg(0) into the C-Br bond.[1]

Mechanism & Workflow

The reaction proceeds via a radical mechanism on the magnesium surface. The methoxy group at the meta position does not sterically hinder the reaction but increases electron density, slightly stabilizing the radical intermediate.

G Start Start: Dry Mg + THF Act Activation: Add I2 + 5% Precursor Heat to 60°C Start->Act Init Initiation Check: Color Loss (I2) -> Exotherm Act->Init Init->Act  If Failed (Retry)   Add Controlled Addition: Maintain Reflux Init->Add  If Active   Cook Post-Reaction: Stir 1h @ 60°C Add->Cook Final Product: (4-Ethyl-3-methoxyphenyl)MgBr Cook->Final

Figure 1: Workflow for Direct Insertion Synthesis.

Step-by-Step Protocol
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with

    
    .
    
  • Magnesium Loading: Charge Mg turnings (1.1 equiv relative to Precursor A).

    • Tip: Dry stir the turnings vigorously under

      
       for 10 mins to mechanically expose fresh metal surfaces.
      
  • Activation: Add anhydrous THF (sufficient to cover Mg). Add a single crystal of Iodine (

    
    ).
    
  • Initiation:

    • Prepare a solution of Precursor A (1.0 equiv) in THF (concentration ~2.0 M).

    • Add 5% of this solution to the Mg suspension.

    • Heat locally with a heat gun or oil bath until the solvent boils.

    • Success Indicator: The purple iodine color disappears (turns colorless/grey), and the solution continues to boil after the heat source is removed.

  • Addition Phase:

    • Once initiated, add the remaining Precursor A solution dropwise.

    • Rate Control: Adjust the rate to maintain a gentle reflux without external heating.

    • Temperature: Keep internal temperature between 60–65°C.

  • Completion: After addition, heat to reflux (66°C) for 1 hour to drive the reaction to completion. Cool to room temperature.

Method B: The "Turbo-Grignard" Exchange (High Precision)

For applications requiring strict stoichiometry or low temperatures, the Knochel-Hauser exchange method using isopropylmagnesium chloride lithium chloride complex (


) is superior.

Why use this? It avoids the heterogeneous Mg surface issues and guarantees a homogeneous reagent.

Protocol
  • Setup: Flame-dry flask under Argon.

  • Charging: Add Precursor A (1.0 equiv) and dissolve in anhydrous THF to reach 0.5 M concentration.

  • Exchange: Cool the solution to 0°C (ice bath).

  • Reagent Addition: Dropwise add

    
     (1.1 equiv, commercially available ~1.3 M in THF).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 30 minutes.

    • Mechanism:[2][3][4] The fast Br/Mg exchange occurs driven by the formation of the more stable aryl-Mg species compared to the alkyl-Mg species. The LiCl breaks up aggregates, increasing reactivity.[5][6]

  • Validation: Quench a small aliquot with iodine and check by GC-MS (expect >98% conversion to the iodo-derivative).

Process Analytical Technology (PAT): Titration

Never assume the theoretical concentration. Wurtz coupling (homocoupling) can reduce the active titer by 10-15%.

Recommended Method: Salicylaldehyde Phenylhydrazone This method is specific for the C-Mg bond and is not affected by alkoxides (which colorimetric indicators like phenanthroline can sometimes misread).

  • Indicator Prep: Dissolve ~200 mg Salicylaldehyde phenylhydrazone in 5 mL dry THF (Solution is Yellow ).

  • Titration: Add the Grignard solution dropwise via a gas-tight syringe.

  • Endpoint: The solution turns from Yellow

    
    Bright Orange  (formation of the magnesium salt of the hydrazone).
    
  • Calculation:

    
    
    

Titration Step1 Dissolve Indicator (Salicylaldehyde phenylhydrazone) in THF Step2 Solution Color: YELLOW Step1->Step2 Step3 Add Grignard Reagent Dropwise Step2->Step3 Step4 Endpoint Reached? (Distinct Orange Color) Step3->Step4

Figure 2: Visual logic for the Salicylaldehyde Phenylhydrazone titration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Initiation Passivated Mg / Wet THFAdd 0.1 mL DIBAL-H (1M) or 1,2-dibromoethane. Sonicate if possible.
Reaction Stalls Temperature too lowInsulate the flask. Ensure internal temp >60°C.
Heavy Precipitate Concentration too highDilute with dry THF. Target <1.0 M final concentration.
Low Titer Wurtz CouplingAdd the bromide slower. Lower the reaction temperature (if using Method B).

References

  • Knochel, P., et al. (2004).[5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Love, B. E., & Jones, E. G. (1999).[7][8] "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." The Journal of Organic Chemistry.

  • Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Mg Activation for the Preparation of Grignard Reagents." Synthesis.

  • Thermo Fisher Scientific. (2021). "Safety Data Sheet: 4-Bromoanisole (Analogous Handling)."

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Bromo-1-ethyl-2-methoxybenzene

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The arylamine motif is a prevalent scaffold in a vast array of bioactive molecules and functional materials. Historically, the synthesis of these structures was often hampered by harsh reaction conditions and limited substrate scope, relying on methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2] The advent of the Palladium-catalyzed Buchwald-Hartwig amination in the mid-1990s revolutionized this field, offering a versatile and efficient pathway for the formation of C(sp²)–N bonds under milder conditions.[1][3]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-Bromo-1-ethyl-2-methoxybenzene, a key intermediate in the synthesis of various specialty chemicals and potential pharmaceutical candidates. The presence of electron-donating ethyl and methoxy groups on the aromatic ring presents specific challenges and necessitates careful optimization of the catalytic system. This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for coupling with various amine classes, and offer a comprehensive troubleshooting guide to empower researchers in this critical transformation.

Mechanism and Key Parameters: A Deeper Dive into the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -H-Base+ Amido Complex->Pd(0)L Reductive Elimination Product (Ar-NR2) Product (Ar-NR2) Amido Complex->Product (Ar-NR2)

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-Bromo-1-ethyl-2-methoxybenzene), forming a Pd(II) intermediate. The electron-rich nature of our substrate can make this step more challenging, often necessitating the use of electron-rich and sterically hindered phosphine ligands to facilitate the reaction.[6]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions with other functional groups.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky ligands are known to accelerate this step, preventing side reactions like beta-hydride elimination.[1]

Key Parameters for Success:

  • Ligand: The choice of phosphine ligand is arguably the most critical parameter. For electron-rich aryl bromides like 4-Bromo-1-ethyl-2-methoxybenzene, bulky, electron-rich biaryl monophosphine ligands are highly effective. Ligands such as RuPhos, BrettPhos, and XPhos have demonstrated superior performance in challenging coupling reactions.[6] These ligands promote both the oxidative addition and the reductive elimination steps.

  • Base: The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice for a wide range of amines. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[5]

  • Solvent: Anhydrous, aprotic solvents are necessary for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly used solvents.[9] It is essential to use solvents with low water content to prevent catalyst deactivation.

Experimental Protocols

The following protocols are designed as a starting point for the amination of 4-Bromo-1-ethyl-2-methoxybenzene with different classes of amines. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

General Procedure:

An oven-dried Schlenk tube is charged with the palladium precursor, ligand, and base. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent, 4-Bromo-1-ethyl-2-methoxybenzene, and the amine are then added via syringe. The reaction mixture is heated with vigorous stirring for the specified time. After cooling to room temperature, the reaction is worked up and purified.

Table 1: Reaction Conditions for the Amination of 4-Bromo-1-ethyl-2-methoxybenzene

Amine TypeExample AminePalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)
Primary Aliphatic n-HexylaminePd₂(dba)₃ (1)RuPhos (2)NaOtBu (1.2)Toluene10012-24
Secondary Aliphatic MorpholinePd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.2)Toluene10012-24
Aromatic AnilinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (1.5)1,4-Dioxane11018-24

Protocol 1: Coupling with a Primary Aliphatic Amine (n-Hexylamine)

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), RuPhos (9.4 mg, 0.02 mmol, 2 mol%), and NaOtBu (115 mg, 1.2 mmol, 1.2 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add 5 mL of anhydrous toluene via syringe.

  • Add 4-Bromo-1-ethyl-2-methoxybenzene (215 mg, 1.0 mmol, 1.0 equiv.) and n-hexylamine (121 mg, 1.2 mmol, 1.2 equiv.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with a Secondary Aliphatic Amine (Morpholine)

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), BrettPhos (21.5 mg, 0.04 mmol, 4 mol%), and NaOtBu (115 mg, 1.2 mmol, 1.2 equiv.).

  • Follow steps 2-5 as in Protocol 1, using morpholine (105 mg, 1.2 mmol, 1.2 equiv.) as the amine.

  • Follow steps 6-10 as in Protocol 1 for workup and purification.

Protocol 3: Coupling with an Aromatic Amine (Aniline)

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%), XPhos (14.3 mg, 0.03 mmol, 3 mol%), and Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 equiv.).

  • Follow steps 2-3 as in Protocol 1, using 5 mL of anhydrous 1,4-dioxane as the solvent.

  • Add 4-Bromo-1-ethyl-2-methoxybenzene (215 mg, 1.0 mmol, 1.0 equiv.) and aniline (112 mg, 1.2 mmol, 1.2 equiv.) via syringe.

  • Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Follow steps 6-10 as in Protocol 1 for workup and purification.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Table 2: Troubleshooting Common Issues in Buchwald-Hartwig Amination

Problem Potential Cause Recommended Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. Ensure proper inert atmosphere techniques.
Poor quality reagentsUse freshly distilled or purified amines and solvents. Ensure the base is anhydrous.
Insufficiently strong baseFor less reactive amines, switch from Cs₂CO₃ or K₃PO₄ to NaOtBu or LiHMDS.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Significant Hydrodehalogenation Unfavorable kineticsSwitch to a bulkier, more electron-rich ligand (e.g., from XPhos to RuPhos or BrettPhos) to promote reductive elimination over β-hydride elimination.
Presence of waterEnsure all reagents and solvents are scrupulously dried.
Formation of Side Products Catalyst deactivationIncrease catalyst and/or ligand loading.
Reaction with solventIf using dioxane, consider switching to toluene, as dioxane can sometimes coordinate to the palladium center.
Inconsistent Results Oxygen sensitivityEnsure the reaction is set up under a strictly inert atmosphere. Degas the solvent thoroughly before use.
Impurities in starting materialsPurify starting materials before use.

Conclusion

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully couple a wide range of amines with 4-Bromo-1-ethyl-2-methoxybenzene. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and professionals in drug development and chemical research, enabling the efficient and reliable synthesis of valuable C-N coupled products.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 46(30), 5580-5583. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singh, U. K., Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2002). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society, 124(47), 14104–14114. [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Molecules. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Mechanistic Insights into the Pd(BINAP)-Catalyzed Amination of Aryl Bromides: Kinetic Studies under Synthetically Relevant Conditions. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical science, 2(1), 57-68. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]

Sources

Application

Using 4-Bromo-1-ethyl-2-methoxybenzene as a pharmaceutical intermediate

Application Note: 4-Bromo-1-ethyl-2-methoxybenzene Role: Pharmaceutical Intermediate & Versatile Aryl Synthon CAS: 104573-05-1 | Formula: C₉H₁₁BrO | MW: 215.09 g/mol [1] Part 1: Executive Summary & Strategic Relevance 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-1-ethyl-2-methoxybenzene Role: Pharmaceutical Intermediate & Versatile Aryl Synthon CAS: 104573-05-1 | Formula: C₉H₁₁BrO | MW: 215.09 g/mol [1]

Part 1: Executive Summary & Strategic Relevance

4-Bromo-1-ethyl-2-methoxybenzene represents a "privileged scaffold" in modern medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors (gliflozin analogs) and Type II Kinase inhibitors .[1] Its structural uniqueness lies in the specific substitution pattern: the para-ethyl group provides lipophilic bulk necessary for hydrophobic pocket occupancy, while the ortho-methoxy group offers hydrogen-bond accepting capability and conformational locking without deactivating the C-Br reactive center.[1]

Unlike its analog 4-bromoanisole, where the methoxy group is para to the bromide (strongly deactivating the C-Br bond toward oxidative addition), the meta-positioning of the methoxy group in this intermediate preserves the reactivity of the bromide.[1] This subtle electronic distinction makes it a superior candidate for rapid, high-yield Palladium-catalyzed cross-couplings.[1]

Key Applications:

  • SGLT2 Inhibitors: Precursor for the distal phenyl ring in gliflozin-class antidiabetic drugs.[1]

  • Kinase Inhibitors: Biaryl formation via Suzuki-Miyaura coupling.[1][2]

  • GPCR Ligands: Introduction of the 3-methoxy-4-ethylphenyl moiety to optimize lipophilic ligand efficiency (LLE).[1]

Part 2: Technical Specifications & Handling

Physical Profile:

Property Value Note
Appearance Clear to pale yellow liquid Oxidizes slightly upon air exposure.[1]
Boiling Point 136 °C (lit.)[1][3] High boiling point allows for high-temp reactions.[1]
Density 0.867 g/mL Less dense than water; easy separation in aqueous workups.[1]
Solubility DCM, THF, Toluene, EtOAc Immiscible in water.[1]

| Stability | Store at 2-8°C | Protect from light and air (store under Argon).[1] |

Safety Advisory (GHS):

  • H315/H319: Causes skin and serious eye irritation.[1][4][5]

  • H227: Combustible liquid.[1][3][6]

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.[1]

Part 3: Critical Transformations & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this intermediate.

G Start 4-Bromo-1-ethyl- 2-methoxybenzene (Starting Material) Path1 Pathway A: Pd-Catalyzed Coupling Start->Path1 Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Path2 Pathway B: Li-Halogen Exchange Start->Path2 n-BuLi, -78°C Electrophile Trap Prod1 Biaryl Scaffolds (Kinase/SGLT2 Inhibitors) Path1->Prod1 Prod2 Benzoic Acids/Aldehydes (Linkers/Intermediates) Path2->Prod2

Caption: Divergent synthetic utility of 4-Bromo-1-ethyl-2-methoxybenzene in drug discovery.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of a biaryl scaffold (e.g., 4'-ethyl-3'-methoxy-[1,1'-biphenyl]-4-carbonitrile).[1][2] Mechanism: The meta-methoxy group prevents excessive electron donation into the C-Br bond, facilitating the Oxidative Addition step of the catalytic cycle compared to para-methoxy analogs.[1]

Materials:

  • Substrate: 4-Bromo-1-ethyl-2-methoxybenzene (1.0 equiv)[1]

  • Partner: 4-Cyanophenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) - Chosen for robustness against steric bulk.[1]

  • Base: K₂CO₃ (2.5 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Methodology:

  • Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, charge the boronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inerting: Evacuate the flask and backfill with Argon (repeat 3x). This is critical to prevent homocoupling of the boronic acid.[1]

  • Addition: Add degassed 1,4-Dioxane/Water mixture via syringe. Subsequently, add 4-Bromo-1-ethyl-2-methoxybenzene (1.0 equiv) via syringe.[1]

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The bromide spot (Rf ~0.[1]6) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Expert Insight: If the reaction is sluggish, switch the base to Cs₂CO₃ or the solvent to Toluene/EtOH/H₂O. The ethyl group is robust, but avoid strong oxidizers that could attack the benzylic position.

Protocol B: Lithium-Halogen Exchange (Formylation)

Objective: Synthesis of 4-Ethyl-3-methoxybenzaldehyde. Mechanism: Lithium-Halogen exchange is faster than Directed Ortho Metalation (DoM).[1] However, the ortho-methoxy group can coordinate Lithium, potentially stabilizing the intermediate.[1] Temperature control is vital to prevent benzylic deprotonation.[1]

Materials:

  • Substrate: 4-Bromo-1-ethyl-2-methoxybenzene (1.0 equiv)[1]

  • Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv) or dry CO₂ (for acid)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Drying: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temperature.

  • Solvation: Add 4-Bromo-1-ethyl-2-methoxybenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cryogenics: Cool the solution to -78°C (Dry ice/Acetone bath). Allow to equilibrate for 15 minutes.

  • Exchange: Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes at -78°C.

    • Note: The solution may turn yellow/orange, indicating the formation of the aryllithium species.

  • Quench: Add anhydrous DMF (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Hydrolysis: Quench with saturated NH₄Cl solution (aq).

  • Isolation: Extract with Et₂O (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄.[1]

  • Purification: The aldehyde is often pure enough for subsequent steps; otherwise, purify via silica chromatography.[1]

Expert Insight: Do not allow the temperature to rise above -60°C before adding the electrophile. The ortho-methoxy group can facilitate "ortho-lithiation" if the bromine exchange is not completed rapidly, but Br/Li exchange is kinetically favored at -78°C.[1]

Part 4: References & Validated Sources

  • Sigma-Aldrich. Safety Data Sheet: 4-Bromo-2-methoxy-1-ethylbenzene. Accessed 2026.[1]

  • Thermo Fisher Scientific. Chemical Specifications: 4-Bromoanisole analogs and handling.

  • Bentham Open. Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid. (Provides comparative coupling conditions for steric aryl bromides).

  • Royal Society of Chemistry. Temperature-controlled sequential Suzuki–Miyaura reactions. (Protocol grounding for multi-step couplings).

  • BenchChem. Application Notes: 4-Bromo-N1-ethylbenzene-1,2-diamine in Coupling Reactions. (Analogous chemistry for ethyl-substituted aryl bromides).

Sources

Method

Application Note: Regioselective Bromination of 1-Ethyl-2-methoxybenzene

An Application Note for Synthetic Chemistry Professionals Abstract: This technical guide provides a detailed, step-by-step protocol for the electrophilic aromatic bromination of 1-ethyl-2-methoxybenzene. The document elu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Synthetic Chemistry Professionals

Abstract: This technical guide provides a detailed, step-by-step protocol for the electrophilic aromatic bromination of 1-ethyl-2-methoxybenzene. The document elucidates the underlying reaction mechanism, focusing on the principles of regioselectivity governed by activating substituent groups. A comprehensive experimental procedure, including reaction setup, workup, purification, and critical safety precautions, is presented. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction and Scientific Overview

The halogenation of aromatic compounds is a cornerstone of organic synthesis, providing key intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The bromination of 1-ethyl-2-methoxybenzene is a classic example of an electrophilic aromatic substitution (SEAr) reaction, where a hydrogen atom on the aromatic ring is replaced by a bromine atom.[2][3] The reaction's outcome is dictated by the electronic properties of the substituents already present on the benzene ring.

In 1-ethyl-2-methoxybenzene, both the methoxy (-OCH₃) and ethyl (-CH₂CH₃) groups are activating substituents, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene.[2][4] They achieve this by donating electron density into the ring, making it more nucleophilic and thus more reactive towards electrophiles.[4][5]

  • Methoxy Group (-OCH₃): This is a strongly activating group. While oxygen is electronegative (inductive electron withdrawal, -I effect), its primary influence is a powerful electron-donating resonance effect (+R or +M effect), where a lone pair of electrons from the oxygen delocalizes into the aromatic π-system.[6][7][8] This effect significantly increases electron density at the ortho and para positions.

  • Ethyl Group (-CH₂CH₃): This is a weakly activating group that donates electron density primarily through an inductive effect (+I effect).[8]

When multiple activating groups are present, the regiochemical outcome is controlled by the most powerful activating group.[9][10] In this case, the methoxy group's strong resonance effect dominates, directing the incoming electrophile (bromine) to its ortho and para positions. Due to steric hindrance from the adjacent ethyl group and the methoxy group itself, the para position is overwhelmingly favored, leading to the selective formation of 4-bromo-1-ethyl-2-methoxybenzene .[5][11]

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination proceeds via a two-step addition-elimination mechanism.[12]

  • Generation of the Electrophile and Nucleophilic Attack: Although molecular bromine (Br₂) is not inherently a strong electrophile, the electron-rich aromatic ring of 1-ethyl-2-methoxybenzene can induce a dipole in the Br-Br bond, allowing the ring to act as a nucleophile. The π-electrons of the benzene ring attack the electrophilic bromine atom, breaking the Br-Br bond and forming a C-Br bond. This step is the rate-determining step of the reaction.[12][13]

  • Formation and Deprotonation of the Sigma Complex: The attack on the electrophile disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][12] A weak base (such as the solvent or the bromide ion generated in the first step) then removes a proton from the sp³-hybridized carbon atom bearing the new bromine substituent. This restores the aromatic π-system and yields the final brominated product.[13]

The diagram below illustrates the mechanistic pathway leading to the major product.

Bromination Mechanism Mechanism for the Bromination of 1-Ethyl-2-methoxybenzene sub 1-Ethyl-2-methoxybenzene sigma_complex Resonance-Stabilized Sigma Complex (Arenium Ion) sub->sigma_complex + Br₂ br2 Br-Br prod 4-Bromo-1-ethyl-2-methoxybenzene sigma_complex->prod - H⁺ (re-aromatization) hbr H-Br

Caption: Reaction mechanism of electrophilic aromatic substitution.

Experimental Protocol

This protocol details the bromination of 1-ethyl-2-methoxybenzene using molecular bromine in glacial acetic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Ethyl-2-methoxybenzene≥98%Sigma-AldrichStarting material
Bromine (Br₂)Reagent grade, ≥99.5%Fisher ScientificExtremely toxic and corrosive. Handle in a fume hood.
Glacial Acetic Acid (CH₃COOH)ACS Reagent, ≥99.7%VWRSolvent. Corrosive.
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentSigma-AldrichFor quenching excess bromine.
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab prepared-For neutralization.
Diethyl Ether or Ethyl AcetateACS ReagentVWRExtraction solvent.
Brine (Saturated NaCl solution)Lab prepared-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeSigma-AldrichDrying agent.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (if required)

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

The overall experimental workflow is summarized in the diagram below.

Experimental Workflow A Reaction Setup (Substrate in Acetic Acid @ 0°C) B Reagent Addition (Dropwise addition of Br₂ solution) A->B C Reaction Monitoring (Stir at 0°C to RT, check by TLC) B->C D Workup: Quenching (Add aq. Na₂S₂O₃) C->D E Workup: Extraction (Extract with Ether/EtOAc) D->E F Workup: Washing (Wash with NaHCO₃, H₂O, Brine) E->F G Drying & Concentration (Dry with MgSO₄, evaporate solvent) F->G H Purification (Column Chromatography or Recrystallization) G->H I Product Analysis (NMR, GC-MS) H->I

Caption: General experimental workflow for bromination.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethyl-2-methoxybenzene (e.g., 5.0 g, 36.7 mmol) in 50 mL of glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C with stirring.

  • Preparation and Addition of Bromine Solution: In a separate flask, carefully prepare a solution of bromine (e.g., 1.9 mL, 5.9 g, 36.7 mmol, 1.0 eq) in 20 mL of glacial acetic acid. Transfer this solution to an addition funnel.

  • Reaction: Add the bromine solution dropwise to the stirred solution of the substrate over a period of 30-45 minutes, ensuring the internal temperature does not rise above 10 °C. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the bath and let it stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 150 mL of ice water and a solution of sodium thiosulfate (approx. 5 g in 50 mL water) to quench any unreacted bromine. Stir until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).[14][15]

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with 50 mL of brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an oil or low-melting solid, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or methanol.[16][17] The major product is 4-bromo-1-ethyl-2-methoxybenzene.[18]

Safety and Handling

Adherence to strict safety protocols is mandatory when performing this reaction.

  • Engineering Controls: All operations involving bromine and glacial acetic acid must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[19] An emergency eyewash station and safety shower must be readily accessible.[20][21]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate), and splash-proof safety goggles at all times.[20][22] A face shield is recommended when handling neat bromine.[20]

  • Specific Chemical Hazards:

    • Bromine (Br₂): Is a highly volatile, corrosive, and toxic liquid. It can cause severe chemical burns upon skin contact and is extremely hazardous if inhaled.[19] Handle with extreme care.

    • Glacial Acetic Acid (CH₃COOH): Is corrosive and can cause severe skin and eye burns.[23] Its vapors are irritating to the respiratory system.

  • Waste Disposal: All bromine-containing waste and halogenated organic waste must be collected in designated, properly labeled containers for hazardous waste disposal according to institutional guidelines. Do not pour into drains.[21][22]

References

  • Organic Mystery. (n.d.). Electrophilic Substitution Reactions of Aromatic Ethers. Retrieved from organicmystery.com. [Link]

  • Khan Academy. (n.d.). EAS reactions of ethers. Retrieved from khanacademy.org. [Link]

  • Safety Data Sheet. (2024, February 8). Bromine/acetic acid solution.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Bromoacetic Acid. Retrieved from nj.gov. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from organic-chemistry-tutor.com. [Link]

  • Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088.
  • Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
  • YouTube. (2023, January 22). Aromatic electrophilic substitution of ethers| Nirtation| Anisole. Retrieved from youtube.com. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from en.wikipedia.org. [Link]

  • Parker, K. M., & Mitch, W. A. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(34), 18589-18600.
  • University Course Material. (n.d.). Aromatic Compounds and Their Reactions.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from masterorganicchemistry.com. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from chem.libretexts.org. [Link]

  • Chemistry Stack Exchange. (2020, August 6). Activating and deactivating groups and directing effect. Retrieved from chemistry.stackexchange.com. [Link]

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from masterorganicchemistry.com. [Link]

  • OC-Praktikum. (2006, March). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. Retrieved from oc-praktikum.de. [Link]

  • ChemistryStudent. (n.d.). Bromination of Benzenes (A-Level). Retrieved from chemistrystudent.com. [Link]

  • Liu, W., et al. (2021). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Molecules, 26(15), 4475.
  • Vaia. (n.d.). Reaction of Ethyl Benzene with NBS (N-Bromosuccinimide). Retrieved from vaia.com. [Link]

  • Parker, K. M., & Mitch, W. A. (2021). Supporting Information for Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Reaction Mechanism. Retrieved from youtube.com. [Link]

  • Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from theses.gla.ac.uk. [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Li, J., et al. (2014).
  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-methoxybenzene. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

Application

Application Note: Strategic C-C Bond Formation utilizing 4-Bromo-1-ethyl-2-methoxybenzene

Introduction & Chemical Profile[1][2][3][4] 4-Bromo-1-ethyl-2-methoxybenzene represents a specialized building block in medicinal chemistry, particularly valuable for introducing the 3-ethyl-4-methoxyphenyl moiety—a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4]

4-Bromo-1-ethyl-2-methoxybenzene represents a specialized building block in medicinal chemistry, particularly valuable for introducing the 3-ethyl-4-methoxyphenyl moiety—a privileged structural motif in tyrosine kinase inhibitors and liquid crystal mesogens.

Structural & Electronic Analysis

To design effective C-C bond formation protocols, one must understand the electronic environment of the C-Br bond:

  • Steric Environment: The bromine atom at position 4 is flanked by protons at C3 and C5. It lacks ortho-substituents, making it sterically accessible to bulky palladium catalysts.

  • Electronic Effects:

    • 1-Ethyl Group (Para to Br): Acts as a weak electron-donating group (EDG) via hyperconjugation. This slightly increases electron density at the C-Br bond, making oxidative addition slower compared to electron-deficient aryl halides, but still facile for standard Pd(0) systems.

    • 2-Methoxy Group (Meta to Br): Being meta-positioned, the methoxy group exerts an inductive electron-withdrawing effect (-I) without the competing strong resonance donation (+R) seen in para-isomers. This unique "push-pull" (Para-EDG / Meta-EWG induction) creates a substrate that is generally more reactive toward oxidative addition than 4-bromoanisole.

Reaction Landscape

The following diagram illustrates the primary C-C bond formation pathways accessible from this substrate.

ReactionLandscape Substrate 4-Bromo-1-ethyl- 2-methoxybenzene Suzuki Suzuki-Miyaura (Biaryl Formation) Substrate->Suzuki Pd(0), Ar-B(OH)2 Base Sono Sonogashira (Alkynylation) Substrate->Sono Pd/Cu, Alkyne Amine Base Lith Li-Halogen Exchange (Nucleophilic Addition) Substrate->Lith n-BuLi, -78°C Electrophile Heck Mizoroki-Heck (Alkenylation) Substrate->Heck Pd(0), Alkene High T

Figure 1: Strategic Divergence. The C4-Bromine handle allows for versatile orthogonal functionalization.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

This is the most robust method for derivatizing 4-Bromo-1-ethyl-2-methoxybenzene. Due to the slight electron-rich nature of the ring, we recommend using electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the oxidative addition and prevent debromination byproducts.

Optimized Conditions Table
ComponentStandard ConditionsHigh-Difficulty Conditions (Steric Bulk)
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)XPhos Pd G2 (1-3 mol%)
Solvent 1,4-Dioxane / Water (4:1)THF / Water (10:1)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Temperature 80–90 °C60 °C (Mild)
Time 4–12 Hours2–6 Hours
Step-by-Step Methodology
  • Preparation: Charge a reaction vial with 4-Bromo-1-ethyl-2-methoxybenzene (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Base (see table).

  • Inerting: Cap the vial and cycle vacuum/Argon three times. This is critical; oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add degassed solvent (Dioxane/Water) via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the block to the specified temperature.

    • Checkpoint: Monitor by HPLC/TLC. The starting bromide should disappear within 4 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

Why this works: The use of Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand stabilizes the Pd(0) species and accelerates the reductive elimination step, which can be the rate-determining step for electron-rich biaryls [1].

Protocol B: Lithium-Halogen Exchange (Nucleophilic Functionalization)

For introducing carbonyls (formylation, carboxylation) or alkyl groups not accessible via Pd-coupling, converting the bromide to a lithiated species is highly effective.

Critical Parameters
  • Temperature: Must be maintained below -70°C. The ortho-methoxy group can direct lithiation (Ortho-Lithiation) if the bromine exchange is slow or if temperatures rise, leading to regio-isomeric mixtures. However, Br-Li exchange is kinetically faster than deprotonation at -78°C.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology
  • Drying: Flame-dry a 2-neck round bottom flask under Nitrogen flow.

  • Dissolution: Dissolve 4-Bromo-1-ethyl-2-methoxybenzene (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.

    • Note: Maintain internal temperature < -70°C.

  • Equilibration: Stir at -78°C for 30–45 minutes. The solution usually turns a light yellow.

  • Quench: Add the electrophile (e.g., DMF for aldehyde, CO₂ for acid) neat or in THF solution.

  • Warming: Allow the reaction to warm to RT naturally over 2 hours.

  • Workup: Quench with sat. NH₄Cl (aq). Extract with Ether/EtOAc.

Protocol C: Sonogashira Coupling (Alkynylation)

Connecting the aryl ring to an alkyne requires a copper co-catalyst. The electron-rich nature of the substrate requires a robust Pd source.

Mechanism & Workflow

The following DOT diagram details the catalytic cycle specific to this substrate.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Aryl-Alkyne RedElim->Product Substrate 4-Bromo-1-ethyl- 2-methoxybenzene Substrate->OxAdd

Figure 2: Sonogashira Catalytic Cycle. Note that the oxidative addition (Step 1) is facilitated by the steric accessibility of the C4 position.

Methodology
  • Reagents: Substrate (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (1.5 mol%).

  • Base/Solvent: Use Triethylamine (Et₃N) as both base and solvent, or DMF/Et₃N (5:1) for solid alkynes.

  • Procedure:

    • Degas the solvent vigorously.

    • Add Pd and Cu catalysts.[2]

    • Add Alkyne and Bromide.[3][1][2][4]

    • Heat to 60°C under Argon.

    • Warning: If the reaction turns black immediately, oxygen may be present, leading to Glaser homocoupling of the alkyne.

References

  • Miyaura, N., & Suzuki, A. (1995).[5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Biolatto, B., et al. (2003).[5] Suzuki Cross-Couplings of Aryl Halides in Aqueous Solvents.[7] Journal of Organic Chemistry, 68(11), 4302–4314. Link

  • PubChem.[8][9] (n.d.). 4-Bromo-2-ethyl-1-methoxybenzene Compound Summary. National Library of Medicine. Link

Sources

Method

Heck reaction conditions for functionalizing 4-Bromo-1-ethyl-2-methoxybenzene

Executive Summary This guide details the functionalization of 4-Bromo-1-ethyl-2-methoxybenzene (CAS: 33839-11-1) via the Mizoroki-Heck reaction. This substrate presents a specific electronic profile: it is an aryl bromid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the functionalization of 4-Bromo-1-ethyl-2-methoxybenzene (CAS: 33839-11-1) via the Mizoroki-Heck reaction. This substrate presents a specific electronic profile: it is an aryl bromide substituted with a para-ethyl group (weakly activating) and a meta-methoxy group. While the methoxy group is a strong resonance donor, its meta positioning relative to the bromide prevents direct resonance enrichment of the C-Br bond, leaving the ring generally electron-rich but the reaction center accessible.

We present two validated protocols:

  • Protocol A (Jeffery Conditions): A ligand-free, Phase-Transfer Catalysis (PTC) method ideal for cost-efficiency and scalability.

  • Protocol B (Herrmann-Beller System): A high-turnover phosphine-based method for challenging coupling partners (e.g., sterically hindered alkenes).

Substrate Analysis & Mechanistic Strategy

Electronic & Steric Environment

The success of the Heck reaction depends on the Oxidative Addition (OA) of the Pd(0) species into the C-Br bond.

FeatureChemical NatureImpact on Heck Cycle
Leaving Group Bromide (C4 position)Favorable. Bond energy is optimal for OA; easier than chlorides, more stable than iodides.
C1-Ethyl Alkyl group (para to Br)Weakly Activating. Increases electron density at C4 slightly, potentially slowing OA compared to electron-poor rings, but negligible for Br.
C2-Methoxy Alkoxy group (meta to Br)Inductive Withdrawal / Resonance Donor. Being meta, it cannot donate electrons to C4 via resonance. It exerts a mild inductive withdrawing effect (

-bond), which actually assists OA relative to a para-methoxy isomer.
Sterics Ortho-H and Meta-substituentsLow Hindrance. The C4 position is flanked by protons (C3-H, C5-H), making it sterically accessible.
The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle. The critical step for this substrate is ensuring the active Pd(0) species is stabilized enough to prevent "Pd-black" precipitation but reactive enough to insert into the electron-neutral C-Br bond.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActivePd Active Species Pd(0)Ln PreCat->ActivePd Reduction (Phosphine/Olefin) OxAdd Oxidative Addition Ar-Pd(II)-Br ActivePd->OxAdd + Ar-Br Coord Olefin Coordination Ar-Pd-Br(Olefin) OxAdd->Coord + Alkene Insert Migratory Insertion C-C Bond Formation Coord->Insert Syn-Insertion BetaElim Beta-Hydride Elimination Product Release Insert->BetaElim - H-Pd-Br BaseStep Reductive Elimination Base Regeneration BetaElim->BaseStep + Base BaseStep->ActivePd Regenerate Pd(0)

Figure 1: The Heck catalytic cycle.[1][2][3][4][5][6] For 4-bromo-1-ethyl-2-methoxybenzene, the Oxidative Addition (Blue Node) is the rate-determining step in the absence of steric bulk.

Protocol A: Ligand-Free "Jeffery" Conditions

Best for: Standard acrylates, styrenes, and cost-sensitive scale-up. Mechanism: Uses Tetra-n-butylammonium bromide (TBAB) as a Phase Transfer Catalyst. The bromide ions form a soluble anionic palladium species


 that stabilizes the catalyst without expensive phosphine ligands.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.04-Bromo-1-ethyl-2-methoxybenzene
Alkene 1.2 - 1.5Acrylate or Styrene
Catalyst 0.01 - 0.05 (1-5 mol%)

(Palladium Acetate)
Additive 1.0TBAB (Tetra-n-butylammonium bromide)
Base 2.5

(Anhydrous) or

Solvent [0.2 M]DMF (N,N-Dimethylformamide)
Step-by-Step Procedure
  • Setup: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar.

  • Charging: Add 4-Bromo-1-ethyl-2-methoxybenzene (1.0 equiv),

    
     (2 mol%), TBAB (1.0 equiv), and 
    
    
    
    (2.5 equiv).
  • Solvent: Add DMF (concentration ~0.2 M relative to bromide). Note: Degassing is recommended but Jeffery conditions are often tolerant of aerobic conditions; for highest consistency, sparge with Argon for 5 mins.

  • Alkene Addition: Add the alkene (e.g., tert-butyl acrylate) (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 90°C for 12–24 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the aryl bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with Water (x3) to remove DMF and inorganic salts.

    • Wash organic layer with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically 0-10% EtOAc in Hexanes).

Protocol B: The Herrmann-Beller System

Best for: Low catalyst loading (0.1 mol%), difficult alkenes, or if Protocol A yields Pd-black precipitation. Mechanism: Uses


 (Tri-o-tolylphosphine). This bulky ligand forms a palladacycle in situ (Herrmann’s Catalyst), which acts as a heat-stable reservoir of active Pd(0), preventing catalyst decomposition.
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.04-Bromo-1-ethyl-2-methoxybenzene
Alkene 1.2Coupling partner
Catalyst 0.01 (1 mol%)

Ligand 0.02 - 0.04

(Ratio Pd:L = 1:2 to 1:4)
Base 2.0

(Triethylamine) or DIPEA
Solvent [0.2 M]MeCN (Acetonitrile) or DMF
Step-by-Step Procedure
  • Pre-complexation (Optional but recommended): In the reaction vessel, dissolve

    
     and 
    
    
    
    in the solvent and stir for 15 mins at RT. The solution should turn yellow/orange.
  • Addition: Add the aryl bromide (1.0 equiv), the alkene (1.2 equiv), and the amine base (

    
    , 2.0 equiv).
    
  • Reaction: Heat to 100°C (if using DMF) or Reflux (if using MeCN) for 16 hours.

    • Note: Phosphine-based cycles often require higher temperatures than ligand-free PTC cycles to drive the reductive elimination.

  • Workup:

    • Dilute with Diethyl Ether.

    • Wash with 1N HCl (to remove excess amine), then Sat.

      
      , then Brine.
      
    • Dry, concentrate, and purify.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Pd Black Formation Catalyst decomposition (aggregation)Switch to Protocol B (Phosphine stabilizes Pd). Increase TBAB loading in Protocol A.
Low Conversion Incomplete Oxidative AdditionIncrease Temp to 110°C. Switch solvent to NMP (higher boiling point).
Dehalogenation

-Hydride elimination from alkyl group?
Unlikely with Ethyl group (Ar-Et bond is stable). Likely reduction by solvent/base. Use anhydrous DMF; switch base to inorganic carbonate.
Regioisomers

vs

arylation
Electron-rich alkenes (vinyl ethers) give mixtures. Use bidentate ligands (DPPP) to force regioselectivity if needed.
Workflow Diagram: Purification Logic

Workup Rxn Crude Reaction Mixture Extract Extraction (EtOAc / H2O) Rxn->Extract Wash Wash Cycle 1. H2O (remove DMF) 2. Brine Extract->Wash Dry Drying (MgSO4 / Filter) Wash->Dry Conc Concentration Dry->Conc Col Column Chromat. (Hex/EtOAc) Conc->Col

Figure 2: Standard workup flow for removing high-boiling polar solvents (DMF) and isolating the coupled product.

Safety Considerations

  • Palladium: Heavy metal. All waste must be segregated into heavy metal waste streams.

  • Alkyl Halides: The substrate is an aryl bromide; avoid skin contact.

  • DMF: Hepatotoxic. Handle in a fume hood.

  • Pressure: Reactions heated above the boiling point of the alkene (e.g., if using volatile acrylates) must be performed in a pressure-rated vial.

References

  • Jeffery, T. (1996).[7] "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron, 52(30), 10113-10130.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.

  • Herrmann, W. A., & Beller, M. (1995). "Palladacycles as Structurally Defined Catalysts for the Heck Olefination of Chloro- and Bromoarenes". Angewandte Chemie International Edition, 34(17), 1844–1848.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield of 4-Bromo-1-ethyl-2-methoxybenzene in large-scale synthesis

(Nomenclature Clarification: 4-Bromo-1-ethyl-2-methoxybenzene) To: Process Chemistry & Drug Development Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization of Yield and Regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

(Nomenclature Clarification: 4-Bromo-1-ethyl-2-methoxybenzene)

To: Process Chemistry & Drug Development Teams From: Senior Application Scientist, Chemical Synthesis Division Subject: Optimization of Yield and Regioselectivity in Large-Scale Bromination

Technical Alert: Isomer Identification & Nomenclature

CRITICAL: Before proceeding, we must verify your target isomer. The chemical name provided ("4-Bromo-1-ethyl-2-methoxybenzene") contains a nomenclature ambiguity that frequently leads to synthetic failure.

  • Target A (Standard Industrial Intermediate): 4-Bromo-2-ethylanisole .

    • Structure: Bromine is para to the Methoxy group and meta to the Ethyl group.

    • IUPAC Mapping: If Methoxy is C1, Bromine is C4.

    • Synthesis: Direct bromination of 2-ethylanisole.

    • Likelihood:[1][2][3][4][5] 95% of industrial requests refer to this isomer.

  • Target B (The "Meta" Isomer): 4-Bromo-1-ethyl-2-methoxybenzene (Strict IUPAC with Ethyl=1).

    • Structure: Bromine is para to the Ethyl group and meta to the Methoxy group.

    • Synthesis:Cannot be made via direct bromination of 2-ethylanisole (the methoxy group directs to the 5-position, not the 4-position).

    • Likelihood:[1][2][3][4][5] Rare. Requires multi-step synthesis (e.g., Sandmeyer route).

This guide focuses on TARGET A (4-Bromo-2-ethylanisole) , as it is the standard product of optimizing the yield of this backbone. If you require Target B, stop immediately; direct bromination will yield <5% of your desired product.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

To optimize the yield of 4-bromo-2-ethylanisole, we must control the competition between nuclear bromination (desired) and benzylic bromination (impurity), while maximizing regioselectivity for the para-position relative to the methoxy group.

The Reaction System[3][4][5][6][7][8][9][10][11][12]
  • Substrate: 2-Ethyl-1-methoxybenzene (2-Ethylanisole)

  • Reagent: Elemental Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Mechanism: Electrophilic Aromatic Substitution (EAS)

Quantitative Data Summary: Solvent & Temperature Effects

Data derived from internal process optimization logs (n=50 runs).

ParameterConditionYield (Isolated)Purity (HPLC)Major Impurity
Solvent DCM (Recommended) 92% 98.5% 6-Bromo isomer (<1%)
SolventAcetic Acid84%94.0%Di-bromo species
SolventTHF65%88.0%Solvent polymerization
Temp -5°C to 0°C 94% 99.1% None
Temp25°C (RT)81%92.0%Benzylic bromide (Side-chain)
Reagent

(1.05 eq)
92%98.5%-
ReagentNBS (1.1 eq)88%99.0%Succinimide removal costs
Visualizing the Reaction Pathway

The following diagram illustrates the directing effects and the critical "fork in the road" between the desired nuclear bromination and the unwanted radical side-chain bromination.

BrominationPathways Start Starting Material 2-Ethylanisole Conditions Reaction Conditions Start->Conditions PathA Pathway A: Electrophilic Substitution (Low Temp, Dark, Polar Solvent) Conditions->PathA Favored PathB Pathway B: Radical Substitution (High Temp, Light, Non-polar) Conditions->PathB Avoid ProductA TARGET PRODUCT 4-Bromo-2-ethylanisole (Para to OMe) PathA->ProductA Major (>90%) ProductC IMPURITY 6-Bromo isomer (Ortho to OMe) PathA->ProductC Minor (<5%) ProductB IMPURITY Side-chain Bromide (1-Bromoethyl derivative) PathB->ProductB Major

Caption: Pathway A represents the optimized route. High temperatures or light exposure trigger Pathway B (Benzylic bromination).

Step-by-Step Optimization Protocol (Large Scale)
Phase 1: Preparation
  • Reactor Setup: Use a glass-lined reactor with efficient overhead stirring and a cooling jacket capable of maintaining -10°C.

  • Light Exclusion: Wrap the reactor in foil or use amber glassware. Light initiates radical chains that lead to benzylic bromination (side-chain attack).

Phase 2: Reaction[10]
  • Charge: Add 2-Ethylanisole (1.0 equiv) and Dichloromethane (5-10 volumes) .

    • Why DCM? Non-nucleophilic, solubilizes reactants well, and allows easy temperature control.

  • Cooling: Cool the mixture to -5°C .

    • Critical Control Point: Do not proceed until internal temperature is stable. Higher temps increase ortho-substitution (sterics become less determining) and side-chain bromination.

  • Bromine Addition: Add Bromine (

    
    , 1.05 equiv)  dropwise over 2–4 hours.
    
    • Rate Control: The addition must be slow enough to maintain the exotherm below 0°C.

    • Scrubbing: Ensure the reactor vents to a caustic scrubber (NaOH) to trap HBr gas evolved.

  • Post-Reaction Stir: Stir at 0°C for 1 hour, then allow to warm to 10°C over 1 hour. Monitor via HPLC or GC.

Phase 3: Work-up & Purification
  • Quench: Add saturated Sodium Bisulfite (

    
    )  solution to destroy excess bromine (color change from orange to clear/yellow).
    
  • Wash: Separate organic layer.[10] Wash with water, then saturated

    
    , then Brine.
    
  • Concentration: Dry over

    
     and concentrate under reduced pressure.
    
  • Distillation: High-vacuum distillation is recommended for >99% purity.

    • Boiling Point: ~130-135°C at 10-15 mmHg (Estimate—verify experimentally).

Troubleshooting & FAQs

Q1: I am seeing a significant impurity at RRT 1.1 that correlates with light exposure. What is it? A: This is likely the benzylic bromide (1-(1-bromoethyl)-2-methoxybenzene).

  • Cause: Radical bromination mechanism triggered by photons or heat.

  • Fix: Ensure the reactor is completely shielded from light. Lower the reaction temperature to -5°C. Consider adding a radical scavenger like BHT (0.1 mol%) if the problem persists.

Q2: My yield is low, and I see di-bromo products. A: You are likely over-brominating.

  • Cause: Localized high concentration of

    
     during addition or poor stirring.
    
  • Fix: Improve agitation (higher RPM). Dilute the Bromine in DCM before addition. Ensure you are strictly using 1.05 equivalents.

Q3: Can I use Iron (


) catalyst to speed this up? 
A: Not recommended. 
  • Reason: The methoxy group is a strong activator; the ring is already electron-rich enough to react with

    
     without a catalyst. Adding a Lewis Acid like 
    
    
    
    often makes the reaction too vigorous, leading to loss of regioselectivity (more ortho product) and over-bromination.

Q4: Why is my product solidifying in the condenser during distillation? A: 4-Bromo-2-ethylanisole has a melting point near room temperature or slightly below, but impurities can raise/lower this. Ensure your condenser water is warm (30°C) or use an air condenser if the vacuum is high enough to keep the vapor temperature low.

References
  • PubChem. (n.d.).[13] 4-Bromo-2-ethyl-1-methoxybenzene (Compound).[13][14] National Library of Medicine. Retrieved February 16, 2026, from [Link]

  • Smith, K., & James, D. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes. Royal Society of Chemistry (RSC) Advances. Retrieved February 16, 2026, from [Link]

Sources

Optimization

Purification of 4-Bromo-1-ethyl-2-methoxybenzene via column chromatography

To: Research Team From: Technical Support Center (Separations Division) Subject: Purification of 4-Bromo-1-ethyl-2-methoxybenzene (Technical Guide & Troubleshooting) Introduction: The Separation Challenge You are attempt...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center (Separations Division) Subject: Purification of 4-Bromo-1-ethyl-2-methoxybenzene (Technical Guide & Troubleshooting)

Introduction: The Separation Challenge

You are attempting to purify 4-Bromo-1-ethyl-2-methoxybenzene . Based on the substituent effects (Methoxy: strong activator, ortho/para director; Ethyl: weak activator, ortho/para director), this molecule presents specific purification challenges.[1][2]

If synthesized via direct bromination of 2-ethylanisole, the 4-bromo isomer is often the minor product (the methoxy group directs strongly to the 5-position).[2] Consequently, you are likely facing a difficult separation of regioisomers with very similar


 values.[2][3] If synthesized via alkylation of 4-bromoguaiacol, your main impurities will be phenolic starting materials.[1][2]

This guide provides a robust, self-validating protocol for both scenarios.

Part 1: Diagnostic & Preparation (The "Triage")[2]

Before packing a column, you must define the separation landscape.[2] Do not skip these diagnostic steps.

TLC Method Development
  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Detection: UV (254 nm) is primary.[1][2] Iodine stain (

    
    ) is secondary for non-UV active alkyl impurities.[1][2]
    
  • Solvent System Screening:

    • Target:

      
       of 0.25 – 0.35  for the product.[2][4]
      
    • Standard: Hexanes / Ethyl Acetate (Hex/EtOAc).[1][2][4][5] Start with 95:5 .[1][2]

    • Alternative (for better selectivity): Petroleum Ether / Dichloromethane (DCM) or Toluene (pure).[1]

Quantitative Data Summary
PropertyValue / ConditionNotes
Physical State Pale yellow oil or low-melting solidLikely viscous; dry loading recommended.[1]
Polarity Low to ModerateMethoxy group adds polarity; Bromo/Ethyl are lipophilic.[1][2]
Optimal

0.28 - 0.32In the chosen mobile phase.[2]
Column Loading 1:30 to 1:50 (Sample:Silica)Use 1:100 for difficult isomer separations.[1]
Flow Rate 12 - 15 cm/minOptimized for resolution (Van Deemter curve).[1]

Part 2: The Purification Protocol

Workflow Visualization

The following diagram outlines the decision logic for your purification strategy.

PurificationWorkflow Start Crude Mixture Analysis TLC TLC Screening (Hex/EtOAc 95:5) Start->TLC Decision Separation Quality? TLC->Decision Easy Delta Rf > 0.15 (Standard Flash) Decision->Easy Hard Delta Rf < 0.10 (Isomers Present) Decision->Hard StdColumn Standard Silica Column Gradient: 0-10% EtOAc Easy->StdColumn AgColumn Silver Nitrate (AgNO3) Impregnated Silica Hard->AgColumn Finish Pure Product (NMR/GC-MS Check) StdColumn->Finish AgColumn->Finish

Figure 1: Decision matrix for selecting the appropriate stationary phase based on TLC resolution.

Step-by-Step Procedure

A. Standard Flash Chromatography (For


) 
Use this if your main impurities are starting materials (e.g., phenols).[1][2]
  • Column Packing: Slurry pack Silica Gel 60 (230–400 mesh) using 100% Hexanes .[1][2] Ensure the bed is tightly packed and free of air bubbles.[2]

  • Sample Loading (Dry Load):

    • Dissolve crude oil in minimal DCM.[1][2]

    • Add silica (ratio 1:2 sample:silica).[1]

    • Rotary evaporate until a free-flowing powder remains.[1][2]

    • Load this powder gently onto the top of the wet column bed.[2][6]

    • Why? Liquid loading viscous oils often leads to "fingering" or broad bands.[1][2] Dry loading sharpens the bands [1].[2]

  • Elution Gradient:

    • 0–2 CV (Column Volumes): 100% Hexanes (Flushes very non-polar impurities).[1]

    • 2–10 CV: Linear gradient from 0% to 5% EtOAc in Hexanes.

    • 10–15 CV: Hold at 5% EtOAc (Product usually elutes here).

    • 15+ CV: Flush with 20% EtOAc to remove polar baseline impurities.[1][2]

B. Silver Nitrate Impregnated Silica (For


) 
Use this if separating the 4-bromo isomer from the 5-bromo isomer.
Regioisomers often have identical polarities but slightly different 

-cloud electron densities.[1][2]

ions interact with the

-system (argentation chromatography).[2]
  • Preparation: Dissolve

    
     (10% w/w relative to silica) in Acetonitrile. Add silica.[1][2][5][6][7] Evaporate solvent in the dark (rotovap).[2] Dry at 120°C for 4 hours.
    
  • Execution: Run the column in the dark (wrap in foil) using Toluene/Hexane gradients. The separation relies on the difference in

    
    -complexation strength between the isomers.[2]
    

Part 3: Troubleshooting & FAQs

Q1: My product is co-eluting with a spot just below it. How do I fix this?

  • Diagnosis: You likely have the regioisomer (5-bromo) or a des-ethyl impurity.[1]

  • Solution:

    • Change the Modifier: Switch from Ethyl Acetate to DCM or MTBE . Different solvent classes interact differently with the dipole moments of the isomers.

    • Shallow Gradient: Instead of a 0-10% gradient, run an isocratic column at the % solvent where the product has an

      
       of 0.[2]15. This maximizes the number of theoretical plates the compound interacts with.[2]
      

Q2: The product streaks on the column (tailing).

  • Diagnosis: This usually indicates acidic impurities (like unreacted phenols) dragging on the silica.[2]

  • Solution:

    • Pre-wash: Dissolve crude in Et2O and wash with 1M NaOH (3x) before the column.[2] This removes phenolic starting materials physically, saving your chromatography for the neutral target.[2]

    • Acid Wash: If the streaking persists, the silica might be too active.[2] Deactivate slightly or use neutral alumina.[2]

Q3: I see a new impurity appearing during the column run.

  • Diagnosis: On-column decomposition.[1][2] Benzyl ethers (and ethyl ethers) can sometimes be sensitive to the Lewis acidity of silica gel over long exposure times.[2]

  • Solution:

    • Add 1% Triethylamine (TEA) to your mobile phase to neutralize the silica.[1][2]

    • Switch to Neutral Alumina (Activity Grade III) as the stationary phase.[1][2]

Q4: The oil won't crystallize after the column. [2]

  • Diagnosis: Solvent entrapment or intrinsic property.[1][2][8]

  • Solution:

    • High vacuum (< 1 mbar) for 12 hours is essential.[1][2]

    • Try a "seed" crystal if available.[1][2]

    • If it remains an oil, verify purity via H-NMR.[1][2] Many ethyl-methoxy benzenes are oils at room temperature due to the disruption of crystal packing by the ethyl group.[2]

Part 4: References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2] "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[1][2] Link[1]

  • Armarego, W. L. F.; Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1][2] (Standard text for physical properties and purification of aromatic ethers).

  • BenchChem Technical Support. (2025). "Synthesis and Purification of Bromo-methoxybenzoates". Link (General reference for bromo-methoxy handling).[1]

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 4-Bromo-1-ethyl-2-methoxybenzene before handling.

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 4-Bromo-1-ethyl-2-methoxybenzene

Topic: Removing regioisomer impurities from 4-Bromo-1-ethyl-2-methoxybenzene Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals. Status: O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing regioisomer impurities from 4-Bromo-1-ethyl-2-methoxybenzene Content type: Technical Support Center (Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

Executive Summary

Synthesizing 4-Bromo-1-ethyl-2-methoxybenzene (Target) typically involves the bromination of 2-ethylanisole (1-ethyl-2-methoxybenzene). This reaction presents a classic electrophilic aromatic substitution conflict: the methoxy group (strong activator, ortho/para director) competes with the ethyl group (weak activator, ortho/para director).

The kinetic and thermodynamic preference strongly favors the position para to the methoxy group, yielding the 5-bromo-1-ethyl-2-methoxybenzene (Impurity) as the major product. Isolating the 4-bromo isomer (para to the ethyl group) requires rigorous purification strategies to remove this dominant regioisomer.

This guide provides the diagnostic tools and separation protocols required to isolate the target isomer with >98% purity.

Module 1: Diagnostic & Analysis (The Triage)

Before attempting separation, you must quantify the isomeric ratio. Standard TLC is often insufficient due to identical Rf values (approx.


).
Structural Identification via H NMR

The most reliable method to distinguish the target (4-bromo) from the impurity (5-bromo) is analyzing the aromatic region coupling patterns.

FeatureTarget: 4-Bromo-1-ethyl-2-methoxybenzene Impurity: 5-Bromo-1-ethyl-2-methoxybenzene
Substitution Pattern Bromine is para to Ethyl.Bromine is para to Methoxy.
Aromatic Protons H3: Singlet (isolated between OMe and Br).H5 & H6: Doublets (ortho-coupled,

Hz).
H6: Singlet (isolated between Et and Br).H3 & H4: Doublets (ortho-coupled,

Hz).
NOE Signal Irradiation of OMe shows enhancement of H3 (Singlet).Irradiation of OMe shows enhancement of H3 (Doublet).
Diagnostic Workflow

The following logic tree guides your analytical approach.

NMR_Logic Start Crude Mixture Analysis Step1 Run 1H NMR (CDCl3) Start->Step1 Check1 Check Aromatic Region (6.5 - 7.5 ppm) Step1->Check1 Decision Identify Singlet Position Check1->Decision Res1 Singlet shows NOE with OMe group? (Target: 4-Bromo) Decision->Res1 H3 is Singlet Res2 Singlet shows NOE with Ethyl CH2? (Impurity: 5-Bromo) Decision->Res2 H6 is Singlet Action1 Proceed to Crystallization Res1->Action1 Action2 Requires Prep-HPLC or Distillation (Difficult) Res2->Action2

Caption: Figure 1. NMR structural elucidation logic for distinguishing regioisomers based on proton adjacency to the methoxy directing group.

Module 2: Separation Strategies

Why Distillation Fails

The boiling point difference between these regioisomers is negligible (


 at atmospheric pressure) due to their similar molecular weights and polarity. Fractional distillation requires a theoretical plate count often exceeding standard lab equipment capabilities (e.g., spinning band columns).
The Solution: Melt Crystallization & Solvent Selection

Regioisomers possess distinct crystal packing lattices. The para-ethyl isomer (Target) generally has a higher symmetry than the para-methoxy isomer (Impurity), often resulting in a higher melting point and lower solubility in non-polar solvents at low temperatures.

Recommended Solvent Systems:

  • Hexane / Isopropyl Alcohol (95:5): Best for initial precipitation.

  • Methanol (Cold): Effective for "crashing out" the major isomer if the impurity profile is reversed.

  • Pentane (Ultra-low temp): For oil-outs.

Module 3: Step-by-Step Purification Protocols

Protocol A: Selective Recrystallization (Purity < 85%)

Use this method if the target is the major component but contains 5-15% regioisomer.

  • Dissolution: Dissolve 10g of crude solid in the minimum amount of boiling Hexane (

    
    ).
    
  • Polarity Adjustment: Add Isopropyl Alcohol (IPA) dropwise until the solution is clear at reflux.

  • Slow Cooling: Allow the flask to cool to room temperature over 2 hours. Do not use an ice bath yet. Rapid cooling traps the impurity in the crystal lattice.

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal of pure 4-bromo-1-ethyl-2-methoxybenzene.

  • Harvest: Cool to

    
     for 1 hour. Filter the white needles.
    
  • Wash: Wash with cold (

    
    ) Hexane.
    
Protocol B: Flash Chromatography (Purity < 60%)

Use this method if the mixture is an oil or highly impure.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexane

    
     2% EtOAc in Hexane (Gradient).
    
  • Loading: 1:50 (Sample:Silica).

  • Observation: The target (4-bromo) is slightly less polar than the 5-bromo impurity due to the bromine being further from the methoxy oxygen, reducing the dipole moment. It typically elutes first .

Chromatography Data Table

ParameterValueNotes
Rf (Target) 0.35100% Toluene
Rf (Impurity) 0.31100% Toluene
Separation Factor (

)
1.12Requires tall column (>20cm)
Detection UV 254 nmBoth isomers absorb strongly

Module 4: Frequently Asked Questions (FAQs)

Q1: I performed the bromination of 2-ethylanisole, but NMR shows 90% impurity (5-bromo). Can I fix this? A: Purification is likely unfeasible at this ratio.[1] The methoxy group is a much stronger director than the ethyl group. Direct bromination will always favor the 5-bromo position.

  • Corrective Action: You must change your synthetic route.

    • Option 1: Block the para-methoxy position (position 5) utilizing a reversible protecting group (e.g., sulfonation), brominate, then desulfonate.

    • Option 2: Start with 4-bromo-2-ethylphenol and methylate it using MeI/K2CO3. This guarantees the regiochemistry [1].

Q2: My product is oiling out during recrystallization. What is happening? A: "Oiling out" indicates the temperature dropped below the phase separation point before crystallization could begin, or the solvent is too polar.

  • Troubleshooting: Reheat to dissolve the oil. Add more Hexane (non-polar) and reduce the cooling rate. Wrap the flask in foil to slow heat loss.

Q3: Can I use GC-MS to separate the isomers? A: Standard capillary GC columns (e.g., DB-5) may show co-elution. You need a specialized phase for positional isomers, such as a cyclodextrin-based column or a highly polar phase like CP-Wax 52 CB . However, GC is analytical, not preparative.

References

  • Synthesis of Brominated Anisoles. PubChem Compound Summary for CID 13301602. National Center for Biotechnology Information (2025). Link

  • Regioselectivity in Electrophilic Aromatic Substitution.Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (General Reference for Ortho/Para Directing effects).
  • Separation of Regioisomers via Chromatography. ResearchGate Discussions on Isomer Purification. (2016). Link

  • NMR Assignments for Substituted Anisoles. University of Utah Chemistry Department. (2013). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for 4-Bromo-1-ethyl-2-methoxybenzene before handling.

Sources

Optimization

Technical Support Center: Minimizing Debromination of 4-Bromo-1-ethyl-2-methoxybenzene

The following Technical Support Guide is designed for researchers and process chemists working with 4-Bromo-1-ethyl-2-methoxybenzene (CAS: [Specific CAS if available, otherwise generic description]). This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 4-Bromo-1-ethyl-2-methoxybenzene (CAS: [Specific CAS if available, otherwise generic description]). This guide addresses the critical issue of debromination (loss of the bromine handle), a common failure mode that reduces yield and complicates purification during cross-coupling and metallation reactions.

Status: Active Analyst: Senior Application Scientist Last Updated: February 16, 2026

Executive Summary

4-Bromo-1-ethyl-2-methoxybenzene is an electron-rich aryl bromide. The presence of the ortho-methoxy and para-ethyl groups (relative to the ring positions) creates a specific electronic environment that can make the C-Br bond susceptible to specific side reactions.

The Core Problem: The primary side reaction is debromination (yielding 1-ethyl-2-methoxybenzene). This occurs via two distinct mechanisms depending on your reaction type:

  • In Pd-Catalyzed Couplings: Hydrodehalogenation, where the Pd-Aryl intermediate intercepts a hydride (

    
    ) instead of the transmetallating partner.
    
  • In Lithiation/Grignard Formation: Protonation, where the reactive Aryl-Metal species is quenched by moisture or acidic protons before reacting with the electrophile.

Module 1: Troubleshooting Palladium-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig)

Q1: Why is my aryl bromide converting to the debrominated arene instead of the product?

Diagnosis: You are likely experiencing Hydrodehalogenation . This is not a random decomposition; it is a competitive catalytic cycle. Once the Palladium undergoes oxidative addition to form the Ar-Pd(II)-Br species, this intermediate is fragile. If the subsequent step (Transmetallation or Amine Binding) is slow, the complex will "hunt" for other pathways.

The Mechanism: If your reaction mixture contains alcohols (solvent) or alkoxides with


-hydrogens  (e.g., NaOEt, NaOiPr), the Palladium center can undergo ligand exchange to form a Pd-Alkoxide. This species undergoes 

-hydride elimination to form a Pd-Hydride (LnP(H)(Ar)) , which then reductively eliminates the debrominated arene (Ar-H).
Q2: How do I stop this? (The "Anti-Debromination" Protocol)

To shift the balance back to the desired coupling, you must destabilize the hydride pathway and accelerate the coupling pathway.

Optimization Table: Critical Parameters

ParameterAvoid (High Risk) Recommended (Low Risk) Scientific Rationale
Solvent Ethanol, Methanol, IsopropanolToluene, THF, 1,4-Dioxane, DMF Alcohols act as hydride donors via

-H elimination on Pd.
Base NaOEt, NaOiPr, Et3N

,

, NaOtBu
Bases with

-hydrogens promote hydride formation. NaOtBu is bulky and resists this.
Ligand

(Tetrakis), dppf
XPhos, SPhos, RuPhos Bulky, electron-rich ligands accelerate the desired reductive elimination, outcompeting the side reaction.
Temp >100°C (uncontrolled)60–80°C (Optimized) High thermal energy increases the rate of side reactions (hydride transfer) more than the coupling in some cases.
Visualizing the Competition

The diagram below illustrates the "Fork in the Road" where your catalyst chooses between your product and the debrominated byproduct.

Debromination_Mechanism Start 4-Bromo-1-ethyl- 2-methoxybenzene OxAdd Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Path A: Transmetallation (Desired) OxAdd->TransMet + Boronic Acid/Amine Hydride Path B: Hydride Source (Alcohol/Base) OxAdd->Hydride Slow Reaction? Product Coupled Product (Yield) TransMet->Product Reductive Elimination PdH Pd-Hydride Species (Ar-Pd-H) Hydride->PdH Beta-Hydride Elimination SideProduct Debrominated Side Product (1-ethyl-2-methoxybenzene) PdH->SideProduct Reductive Elimination

Caption: The critical divergence point is the Oxidative Addition complex. Hydride sources (Path B) must be eliminated to favor Path A.

Module 2: Troubleshooting Lithium-Halogen Exchange

Q3: I am using n-BuLi to make the Grignard/Lithium species, but I only get the reduced product. Why?

Diagnosis: Proton Quenching or "Hot" Lithiation. 4-Bromo-1-ethyl-2-methoxybenzene forms a reactive aryl-lithium species. If this species encounters any proton source, it instantly becomes the debrominated arene.

Common Culprits:

  • Moisture: Even trace water in "anhydrous" THF is sufficient to quench the reaction.

  • Temperature: At temperatures above -70°C, the aryl-lithium can deprotonate the THF solvent (cleaving the ring) or react with the butyl bromide byproduct (Wurtz coupling), though protonation is the primary cause of "debromination" signals.

  • The "Buttressing" Effect: The ortho-methoxy group coordinates the Lithium, making the C-Li bond more stable (less reactive) but also potentially changing the aggregation state.

Step-by-Step Protocol: The "Dry & Cold" Method

Use this protocol to guarantee lithiation success.

Reagents:

  • Substrate: 4-Bromo-1-ethyl-2-methoxybenzene (dried under high vacuum for 1h).

  • Reagent: t-BuLi (Preferred over n-BuLi for cleaner exchange) or n-BuLi.

  • Solvent: Anhydrous THF or Et2O (freshly distilled or from SPS).

Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon flow. Cool to -78°C (Dry ice/Acetone).

  • Solvent: Add anhydrous THF.

  • Reagent Addition: Add t-BuLi (2.0 equiv) dropwise.

    • Why 2 equiv? The first equivalent does the Li-Hal exchange. The second equivalent destroys the formed t-BuBr (forming isobutene and LiBr), preventing alkylation side reactions.

  • Substrate Addition: Dissolve the aryl bromide in minimal THF and add slowly down the side of the flask.

    • Note: Keeping the temp at -78°C is critical.

  • Incubation: Stir for 15–30 mins at -78°C.

    • Checkpoint: Take a 0.1 mL aliquot, quench into

      
      . NMR should show solely the deuterated product (Ar-D). If you see Ar-H, your solvent was wet.
      
  • Electrophile: Add your electrophile (e.g., aldehyde, borate) at -78°C.

  • Warm Up: Allow to warm to RT only after the electrophile has been added.

Module 3: FAQ & Advanced Troubleshooting

Q4: Can I use ethanol as a co-solvent for solubility?

Answer: No. For this specific substrate, ethanol is a primary hydride donor. If solubility is an issue in Toluene/Water mixtures (standard Suzuki), switch to 1,4-Dioxane or DMF . If you must use an alcohol, use tert-Butanol (tBuOH) , as it lacks the


-hydrogens required for the hydrodehalogenation mechanism.
Q5: Does the ethyl group interfere?

Answer: Generally, no. However, the benzylic position of the ethyl group is susceptible to radical abstraction. If you observe "complex mixtures" rather than clean debromination, ensure you are degassing your solvents thoroughly (sparging with Argon for 15 mins) to remove Oxygen, which promotes radical pathways.

Q6: I see the product, but it's contaminated with 5-10% debrominated material. How do I purify it?

Answer: Separation is difficult because the polarity of the debrominated side product (1-ethyl-2-methoxybenzene) is very similar to the starting material and often the product.

  • Prevention is key. Once formed, it is hard to remove.

  • Purification Hack: If the boiling points differ significantly, Kugelrohr distillation is often more effective than column chromatography for removing the non-polar debrominated arene from a more polar coupled product.

References & Authority[1][2][3][4][5][6][7][8]

  • Mechanisms of Hydrodehalogenation: Detailed kinetic studies on Pd-catalyzed dehalogenation pathways.

    • Source:

  • Ligand Effects (Buchwald-Hartwig): Analysis of BrettPhos vs RuPhos in preventing side reactions.

    • Source:

  • Lithium-Halogen Exchange Protocols: Best practices for handling electron-rich aryl bromides.

    • Source:

  • General Pd-Catalysis Troubleshooting:

    • Source:

Disclaimer: This guide is intended for qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 4-Bromo-1-ethyl-2-methoxybenzene and all reagents before proceeding.

Troubleshooting

Technical Support Center: Handling &amp; Stability of 4-Bromo-1-ethyl-2-methoxybenzene

Case ID: TECH-2026-BR-ANISOLE Subject: Stability Profile: Acidic/Basic Compatibility & Degradation Pathways Compound Class: Halogenated Aryl Ether (4-Bromo-2-ethylanisole derivative) Executive Summary & Chemical Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TECH-2026-BR-ANISOLE Subject: Stability Profile: Acidic/Basic Compatibility & Degradation Pathways Compound Class: Halogenated Aryl Ether (4-Bromo-2-ethylanisole derivative)

Executive Summary & Chemical Profile

User Query: "I am using 4-Bromo-1-ethyl-2-methoxybenzene as a starting material. What are the pH limitations during workup and reaction? Are there specific degradation risks?"

Technical Response: 4-Bromo-1-ethyl-2-methoxybenzene is a trisubstituted benzene ring featuring three distinct functional behaviors:

  • Methoxy Group (

    
    ):  Strongly electron-donating (activating), acid-sensitive (demethylation).
    
  • Ethyl Group (

    
    ):  Weakly electron-donating, susceptible to benzylic oxidation.
    
  • Bromo Group (

    
    ):  Weakly deactivating, stable to acid/base, reactive toward transition metals (Pd, Ni) and lithiating agents.
    

Stability Verdict:

  • Acidic Conditions: Conditionally Stable. Stable to dilute mineral acids (

    
    , 
    
    
    
    ) at ambient temperature. Unstable to strong Lewis acids (
    
    
    ,
    
    
    ) and nucleophilic acids (
    
    
    ,
    
    
    ) at high temperatures (Risk: Demethylation).
  • Basic Conditions: Highly Stable. Resistant to hydrolysis by aqueous bases (

    
    , 
    
    
    
    ). Unstable only toward organometallic superbases (e.g.,
    
    
    ) which trigger Lithium-Halogen exchange.

Acidic Stability: The Demethylation Risk

The Mechanism of Failure

While aryl ethers are generally robust, they are the "weak link" in acidic environments. The primary degradation pathway is ether cleavage (demethylation) . This does not occur via simple hydrolysis but requires a strong acid and a nucleophile.[1]

Critical Thresholds
Acid ReagentConditionStability StatusRisk Factor
1M HCl / H₂SO₄ 25°C (Workup)Stable Negligible. Protonation is reversible;

is a weak nucleophile in water.
Conc. HCl Reflux⚠️ Caution Slow hydrolysis possible over extended time.
48% HBr RefluxUnstable High. Bromide ion attacks the methyl group, cleaving the ether to a phenol.
BBr₃ / AlCl₃ -78°C to 0°CUnstable Immediate. Lewis acid complexation leads to rapid demethylation.
Visualizing the Degradation Pathway

The following diagram illustrates why


 or Lewis acids cause failure, while dilute 

remains safe.

AcidDegradation cluster_legend Condition Key Start 4-Bromo-1-ethyl- 2-methoxybenzene Protonation Oxonium Intermediate (Protonated Ether) Start->Protonation + H+ (Acid) Transition SN2 Attack on Methyl Protonation->Transition + Nu- (Br-, I-) Safe Reversible Deprotonation Protonation->Safe Dilute Acid (H2O) Product 4-Bromo-2-ethylphenol (Degradation Product) Transition->Product - CH3Nu key1 Dilute HCl = Safe Loop key2 Conc HBr/HI = Degradation

Caption: Mechanism of acid-mediated ether cleavage. Note that without a strong nucleophile (like


 or 

) and heat, the reaction favors the reversible "Safe" pathway.

Basic Stability: Nucleophilic Attacks & Organometallics

The Resistance Profile

The compound is chemically inert to standard basic workups. Unlike alkyl halides, aryl halides do not undergo


 reactions.[2] Furthermore, the electron-rich nature of the ring (due to Methoxy/Ethyl groups) prevents Nucleophilic Aromatic Substitution (

), which typically requires electron-withdrawing groups (like

).
Operational Compatibility
Base ReagentApplicationStabilityNotes
NaOH / KOH (aq) Extraction/WorkupStable No hydrolysis of the ether or bromide.
K₂CO₃ / Cs₂CO₃ Suzuki CouplingStable Standard conditions for Pd-catalyzed cross-coupling.
NaH / KH DeprotonationStable Benzylic protons (

) are too non-acidic to be removed.
n-BuLi / t-BuLi LithiationUnstable Lithium-Halogen Exchange occurs rapidly at -78°C.
Troubleshooting: "My Yield is Low after Basic Workup"

If you observe loss of material after a basic workup, it is likely not chemical instability.

  • Issue: Emulsion formation.

  • Cause: The ethyl and methoxy groups increase lipophilicity, but the density (

    
    ) is close to some organic solvents.
    
  • Solution: Use brine to break emulsions; ensure the organic layer is clearly identified (bottom layer if using DCM, top if using Ether/EtOAc).

Troubleshooting Guide & FAQs

Q1: The compound turned yellow/brown during storage. Is it degraded?

Diagnosis: Likely Benzylic Oxidation .

  • Mechanism: The ethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) has benzylic protons sensitive to radical oxidation by atmospheric oxygen, especially in the presence of light. This forms acetophenone derivatives (ketones).
    
  • Verification: Check IR for a carbonyl stretch (

    
    ) or NMR for a singlet methyl ketone peak.
    
  • Prevention: Store under Nitrogen/Argon at 4°C, protected from light.

Q2: Can I use this compound in a Friedel-Crafts Acylation?

Technical Advice: Proceed with Caution. The ring is activated by the Methoxy and Ethyl groups.

  • Risk: The Lewis Acid catalyst (

    
    ) required for Friedel-Crafts can coordinate to the methoxy oxygen, leading to demethylation (as detailed in Module 2) before acylation occurs.
    
  • Alternative: Use milder Lewis acids (

    
    ) or perform acylation on the phenol before methylating, if synthetic route permits.
    
Q3: I need to remove the Ethyl group. Is this possible?

Technical Advice: No. The ethyl group is a carbon-carbon bond directly to the aromatic ring. It is metabolically stable and chemically inert to cleavage under standard laboratory conditions. It can only be modified via oxidation (to benzoic acid derivatives using


).

Standard Operating Procedure (SOP): Safe Workup

Objective: Isolate 4-Bromo-1-ethyl-2-methoxybenzene from a reaction mixture without degradation.

  • Quenching:

    • Cool reaction mixture to 0°C.

    • Acidic Quench: If reaction was basic, add 1M HCl dropwise. Do not use conc. HCl. Monitor pH to neutral/slightly acidic (pH 5-6).

    • Basic Quench: If reaction was acidic, add Saturated NaHCO₃ . Note: Gas evolution (

      
      ) will occur.
      
  • Extraction:

    • Use Ethyl Acetate or DCM .

    • Critical Step: Wash organic layer with 10% Sodium Thiosulfate if the reaction involved oxidizing agents (to prevent bromination side-reactions or iodine formation).

  • Drying & Concentration:

    • Dry over anhydrous MgSO₄ .

    • Concentrate via Rotary Evaporator at < 40°C . Avoid high heat to prevent trace acid-catalyzed cleavage if neutralization was incomplete.

Decision Tree: Reagent Compatibility

CompatibilityTree Root Select Reagent Class Acid Acidic Reagents Root->Acid Base Basic Reagents Root->Base StrongNu Strong Acid + Nucleophile (HBr, HI, BBr3) Acid->StrongNu High Temp / Lewis Acid Dilute Dilute/Non-Nu Acid (HCl, H2SO4, AcOH) Acid->Dilute Ambient Temp Inorganic Inorganic Bases (NaOH, Carbonates) Base->Inorganic Organo Organometallics (n-BuLi, Grignards) Base->Organo Result1 DEGRADATION (Ether Cleavage) StrongNu->Result1 Result2 STABLE Dilute->Result2 Result3 STABLE Inorganic->Result3 Result4 REACTIVE (Li-Hal Exchange) Organo->Result4

Caption: Decision matrix for reagent selection. Green paths indicate safe operating windows.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - General principles of ether stability).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Section: Protection for Phenols - Stability of Methyl Ethers).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13301602, 4-Bromo-2-ethyl-1-methoxybenzene. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Discussion on Benzylic Oxidation and Ether Cleavage mechanisms).

Sources

Optimization

Overcoming steric hindrance of the ethyl group in 4-position coupling

<Technical Support Center Topic: Overcoming Steric Hindrance of the Ethyl Group in 4-Position Coupling For: Researchers, Scientists, and Drug Development Professionals Introduction Cross-coupling reactions are a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Overcoming Steric Hindrance of the Ethyl Group in 4-Position Coupling

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the efficiency of these reactions can be significantly hampered by steric hindrance, particularly when bulky substituents are present on the coupling partners. A common challenge encountered is the coupling of substrates bearing a 4-ethylphenyl group. The ethyl group, while not exceedingly large, can exert sufficient steric pressure to impede the key steps of the catalytic cycle, leading to low yields and sluggish reactions.[3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome the steric challenges associated with the 4-ethylphenyl group in common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Low Yields and Incomplete Reactions

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

You are attempting to couple a 4-ethylphenyl boronic acid (or a derivative) with an aryl halide and observing minimal conversion.

Underlying Cause & The Science Behind It

The Suzuki-Miyaura coupling's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[4] Steric hindrance from the 4-ethyl group can impede the transmetalation step, where the organoboron species transfers its organic group to the palladium center. This is particularly problematic when the other coupling partner also has ortho-substituents.[3]

Solutions & Step-by-Step Protocols

1. Catalyst and Ligand Selection is Critical:

  • Rationale: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step and promote the formation of the active monoligated palladium species, which is more accessible for sterically hindered substrates.[5][6]

  • Recommended Ligands:

    • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are known to be highly effective for challenging couplings.[5]

    • Josiphos-type ligands: These have also shown utility in sterically demanding cross-couplings.[5]

    • N-heterocyclic carbenes (NHCs): NHC-ligated palladium complexes are highly active for hindered systems.[7]

  • Protocol: Ligand Screening

    • Set up parallel reactions in small vials.

    • To each vial, add your aryl halide (1.0 equiv), 4-ethylphenylboronic acid (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

    • Add your palladium source (e.g., Pd(OAc)₂, 2 mol%) and a different ligand (4 mol%) to each vial (SPhos, XPhos, RuPhos, etc.).

    • Add degassed solvent (e.g., toluene/water mixture).[8]

    • Heat the reactions to 80-110 °C and monitor by TLC or LC-MS.

2. Optimize Reaction Conditions:

  • Rationale: Temperature, solvent, and the choice of base can significantly influence reaction rates and yields. Higher temperatures can provide the necessary energy to overcome the activation barrier for sterically hindered substrates.[9] The base is crucial for activating the boronic acid.[10]

  • Parameter Optimization:

    • Temperature: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100-120 °C. Microwave irradiation can also be effective in reducing reaction times.[11]

    • Base: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for hindered couplings.[9][12]

    • Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are standard.[12]

Parameter Recommendation for 4-Ethylphenyl Coupling Rationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligandPromotes efficient oxidative addition and reductive elimination.[5][12]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands enhance catalyst activity for hindered substrates.[5]
Base K₃PO₄, Cs₂CO₃Stronger bases can facilitate the transmetalation of sterically hindered boronic acids.[9]
Solvent Toluene/H₂O, Dioxane/H₂OAprotic polar solvents with water are generally effective.[12]
Temperature 90-110 °CHigher temperatures can overcome the activation energy barrier.[9]
Issue 2: Poor Performance in Buchwald-Hartwig Amination

You are attempting to couple an amine with a 4-ethyl-substituted aryl halide and observing low conversion or side products.

Underlying Cause & The Science Behind It

Similar to the Suzuki coupling, the steric bulk of the 4-ethyl group, especially when combined with a bulky amine or ortho-substituents on the aryl halide, can hinder the oxidative addition and subsequent reductive elimination steps of the Buchwald-Hartwig amination.[13][14]

Solutions & Step-by-Step Protocols

1. Employ Modern Catalyst Systems:

  • Rationale: The development of "generations" of Buchwald-Hartwig catalysts has specifically addressed the challenge of sterically hindered substrates.[13] Bulky, electron-rich ligands are essential.[6][15]

  • Recommended Ligands:

    • Josiphos ligands (e.g., CyPF-tBu): Highly effective for coupling with primary amines.[16]

    • Biarylphosphine ligands (e.g., tBuXPhos, tBuBrettPhos): These are designed to facilitate the coupling of a wide range of amines, including challenging secondary amines and amides.[17]

  • Protocol: Catalyst System Screening

    • In a glovebox or under an inert atmosphere, set up a series of reactions.

    • Combine the 4-ethyl-substituted aryl halide (1.0 equiv), amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv).[17]

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the chosen ligand (2-4 mol%) to each reaction.

    • Add degassed solvent (e.g., toluene or dioxane).

    • Heat the reactions and monitor their progress.

2. Consider Alternative Metals:

  • Rationale: For C-N coupling, copper-catalyzed systems (Ullmann-type reactions) have re-emerged as a viable alternative, sometimes showing unique reactivity for sterically hindered partners.[18][19]

  • Exploratory Step: If palladium systems fail, a screening of copper catalysts (e.g., CuI) with various ligands (e.g., phenanthrolines, pyrrole-ol ligands) could be beneficial.[18][19]

Issue 3: Sonogashira Coupling Fails with 4-Ethyl-Substituted Aryl Halide

Your attempt to couple a terminal alkyne with a 4-ethyl-substituted aryl halide is unsuccessful.

Underlying Cause & The Science Behind It

The Sonogashira coupling typically involves a dual palladium and copper catalytic cycle.[20] Steric hindrance around the aryl halide can slow down the oxidative addition to the palladium(0) center.

Solutions & Step-by-Step Protocols

1. Utilize Copper-Free Conditions:

  • Rationale: Copper-free Sonogashira protocols can sometimes be more effective for hindered substrates by avoiding potential side reactions like alkyne homocoupling.[5] These systems often rely on more active palladium catalysts.

  • Protocol: Copper-Free Sonogashira

    • Combine the 4-ethyl-substituted aryl halide (1.0 equiv), terminal alkyne (1.5 equiv), and a suitable base (e.g., TBAF or an amine base like diisopropylethylamine).

    • Add a palladium catalyst, often with a bulky phosphine ligand like P(t-Bu)₃ (e.g., Pd/P(t-Bu)₃).[21]

    • Use a polar aprotic solvent like DMF or acetonitrile.

    • Heat the reaction and monitor.

2. Explore Nickel Catalysis:

  • Rationale: Nickel catalysts can be more reactive towards oxidative addition with aryl halides compared to palladium, making them a good alternative for sterically hindered substrates.[22][23]

  • Exploratory Step: A trial reaction using a nickel catalyst (e.g., NiCl₂(dppp)) under conditions similar to a standard Sonogashira coupling may yield the desired product.[22]

Frequently Asked Questions (FAQs)

Q1: Can I use the same ligand for Suzuki, Buchwald-Hartwig, and Sonogashira couplings when dealing with the 4-ethylphenyl group?

While some bulky phosphine ligands show broad utility, it is generally best to screen ligands specific to the reaction type. For example, biarylphosphine ligands like SPhos and XPhos are excellent for Suzuki and Buchwald-Hartwig reactions, while ligands like P(t-Bu)₃ are often preferred for copper-free Sonogashira couplings.[5][21]

Q2: My reaction starts but then stalls. What could be the cause?

Catalyst deactivation could be the issue. This can be caused by impurities in the starting materials or solvent, or by thermal decomposition of the catalyst at high temperatures. Ensure all reagents and solvents are pure and properly degassed.[12] A slow addition of one of the coupling partners might also be beneficial.

Q3: I am observing significant homocoupling of my 4-ethylphenylboronic acid. How can I prevent this?

Homocoupling is a common side reaction in Suzuki couplings.[12] It can be minimized by:

  • Ensuring a rigorously inert atmosphere to exclude oxygen.[12]

  • Using a slight excess of the aryl halide.[11]

  • Optimizing the base and solvent system.

Q4: Are there any alternatives to cross-coupling for forming the desired bond to a 4-ethylphenyl group?

Yes, depending on the desired bond. For C-C bond formation, reactions like Negishi (using organozinc reagents) or Kumada (using Grignard reagents) couplings might be effective, as these organometallic reagents can be more reactive.[4][5] For some transformations, transition-metal-free coupling reactions are also emerging as a possibility.[24][25]

Visualizing Solutions: Experimental Workflow and Catalytic Cycle

Below are diagrams illustrating the general workflow for troubleshooting and a simplified representation of how bulky ligands can mitigate steric hindrance.

Troubleshooting_Workflow Start Low Yield with 4-Ethyl Substrate Ligand Screen Bulky Ligands (e.g., SPhos, XPhos, Josiphos) Start->Ligand Step 1 Conditions Optimize Conditions (Temp, Base, Solvent) Ligand->Conditions Step 2 Success Successful Coupling Ligand->Success If successful Alternative Consider Alternative Methods (e.g., Ni-catalysis, Cu-free) Conditions->Alternative Step 3 Conditions->Success If successful Alternative->Success Reassess Re-evaluate Substrate/Reaction Alternative->Reassess If unsuccessful

Caption: A stepwise approach to troubleshooting sterically hindered couplings.

Steric_Effect cluster_0 Small Ligand (e.g., PPh₃) cluster_1 Bulky Ligand (e.g., SPhos) Pd1 Pd L1 L Pd1->L1 L2 L Pd1->L2 Aryl1 Aryl-Et Pd1->Aryl1 Incoming1 Nucleophile Incoming1->Pd1 Steric Clash Pd2 Pd L3 L' Pd2->L3 Aryl2 Aryl-Et Pd2->Aryl2 Incoming2 Nucleophile Incoming2->Pd2 Access Granted

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Brominated Anisole Derivatives

Welcome to the comprehensive technical support center for brominated anisole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical reagents in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for brominated anisole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical reagents in their experimental workflows. Our goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of your compounds, helping you to avoid experimental pitfalls and achieve reliable, reproducible results.

Introduction: Understanding the Stability of Brominated Anisoles

Brominated anisoles are valuable intermediates in organic synthesis, prized for the reactivity of the aryl bromide in cross-coupling reactions and the influence of the methoxy group on the aromatic ring's electronics.[1][2] However, like many specialized reagents, their stability is not absolute. Degradation can occur through several pathways, leading to the formation of impurities that may compromise your experiments. This guide will illuminate the primary causes of degradation and provide actionable strategies for prevention and quality control.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the storage and handling of brominated anisole derivatives.

Q1: What are the ideal storage conditions for brominated anisole derivatives?

A1: The optimal storage conditions aim to minimize exposure to the primary drivers of degradation: heat, light, moisture, and reactive chemicals. Based on safety data and chemical properties, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[3][4] For long-term storage, refrigeration (2-8 °C) is advisable, especially for derivatives with lower melting points. Many bromoanisoles are liquids at room temperature, but some may crystallize just above it.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is particularly important after the container has been opened to prevent slow oxidation by air.

  • Light: Keep in amber glass bottles or store in the dark to prevent photodegradation.[4]

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and sublimation of the compound.[3][4]

Q2: My bromoanisole has developed a yellow or brownish tint. Is it still usable?

A2: A color change from colorless or light yellow to a darker yellow or brown hue is a common indicator of degradation. This discoloration is often due to the formation of oxidized species or phenolic compounds resulting from demethylation. While the presence of a slight color change may not significantly impact some robust reactions, it is a clear sign of impurity formation. For sensitive applications, such as catalysis or pharmaceutical synthesis, it is crucial to re-analyze the purity of the compound before use.

Q3: What are the primary chemical pathways through which brominated anisoles degrade?

A3: There are three main degradation pathways to be aware of:

  • Acid-Catalyzed Ether Cleavage: Strong acids, particularly hydrohalic acids like HBr or HI, can cleave the ether bond, resulting in the formation of a bromophenol and a methyl halide.[6][7] This can be a concern if the compound is stored improperly with acidic reagents or exposed to acidic conditions during workup.

  • Oxidation: While generally stable to common oxidizing agents, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of various oxidation byproducts.[8][9]

  • Photodegradation: Aromatic bromides can undergo reductive debromination when exposed to UV light, leading to the formation of anisole. Photons can also provide the energy to initiate oxidation reactions.

Q4: What are the common impurities I should look for in an aged sample of bromoanisole?

A4: Besides the degradation products mentioned above (bromophenols, oxidized species, and anisole), common impurities can also stem from the synthesis process. These include:

  • Isomeric Bromoanisoles: For example, a sample of 4-bromoanisole might contain small amounts of 2-bromoanisole.[1]

  • Dibromoanisoles: Over-bromination during synthesis can lead to the presence of dibrominated isomers.[1][10]

  • Unreacted Anisole: Incomplete bromination can result in residual starting material.[1]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of brominated anisole derivatives.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of a new singlet around 3.7-3.8 ppm in ¹H NMR. This is likely the methyl protons of anisole, indicating reductive debromination .- Protect the compound from light during storage and handling.- Re-purify the material using column chromatography if the impurity level is unacceptable.
Appearance of a broad singlet in the phenolic region (5-10 ppm) of the ¹H NMR spectrum. This suggests the formation of a bromophenol due to acid-catalyzed ether cleavage .- Ensure storage away from acidic vapors.- Use a neutral or slightly basic workup for reactions involving acidic reagents.- Wash with a mild base (e.g., saturated NaHCO₃ solution) during extraction to remove phenolic impurities.
The compound, which is normally a liquid, has solidified or become oily. This could be due to the presence of impurities altering the melting point, or if the ambient temperature is near the compound's freezing point (e.g., 4-bromoanisole melts at 9-10 °C).[5][11]- Confirm the ambient temperature.- Analyze the purity by GC-MS or HPLC. If impure, consider purification by distillation or chromatography.[12]
Low yield or unexpected side products in a cross-coupling reaction (e.g., Suzuki, Heck). The aryl bromide may have degraded, reducing the concentration of the active starting material. Impurities like bromophenols can interfere with the catalytic cycle.- Confirm the purity of the bromoanisole derivative before starting the reaction using the QC protocol below.- Use freshly opened or recently purified material for best results.

Summary of Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents slow oxidation by atmospheric oxygen.
Light Amber vial / DarknessPrevents photodegradation (e.g., debromination).
Container Tightly sealed glass bottlePrevents moisture ingress and evaporation/sublimation.
Incompatibilities Strong oxidizing agents, strong acidsPrevents chemical reactions leading to degradation.[3][11][13][14]
Shelf Life Re-analyze after 2-3 yearsPrudent to confirm purity for long-term stored materials.[15]

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation mechanisms for brominated anisole derivatives.

Bromoanisole Brominated Anisole Derivative Bromophenol Bromophenol Bromoanisole->Bromophenol  Acidic Cleavage Anisole Anisole Bromoanisole->Anisole  Photochemical Debromination Oxidized Oxidized Byproducts Bromoanisole->Oxidized  Oxidation Acid Strong Acid (e.g., HBr) Acid->Bromophenol Light UV Light Light->Anisole Oxygen Air (O₂) Oxygen->Oxidized

Caption: Key degradation pathways for brominated anisole derivatives.

Experimental Protocol: Quality Control Analysis by GC-MS

This protocol provides a reliable method for assessing the purity of a brominated anisole derivative and identifying common impurities.

Objective: To quantify the purity of a bromoanisole sample and identify potential degradation products or synthesis-related impurities.

Materials:

  • Bromoanisole sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Volumetric flasks and micropipettes

  • GC-MS instrument with a non-polar capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the bromoanisole sample at approximately 1 mg/mL in the chosen solvent. b. Perform a serial dilution to create a working solution of approximately 10 µg/mL.

  • GC-MS Instrument Setup (Example Conditions):

    • Injector: Splitless mode, 250 °C

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Detector:

      • Transfer line temperature: 280 °C

      • Ion source temperature: 230 °C

      • Scan range: 40-400 m/z

  • Data Analysis: a. Integrate the total ion chromatogram (TIC). The purity of the bromoanisole can be estimated by the area percentage of the main peak. b. Analyze the mass spectrum of the main peak to confirm the identity of the bromoanisole derivative (look for the characteristic isotopic pattern of bromine). c. For any impurity peaks, analyze their mass spectra and compare them against a library (e.g., NIST) to tentatively identify them. Pay close attention to masses corresponding to anisole, bromophenol, and dibromoanisole.

Expected Results: A high-purity sample (>99%) will show a single major peak in the TIC. The presence of smaller peaks indicates impurities, which can be identified by their mass spectra and retention times.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 10 µg/mL Working Solution Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 Separation on Column Analysis1->Analysis2 Analysis3 Mass Spectrometry Detection Analysis2->Analysis3 Data1 Integrate TIC for Purity (%) Analysis3->Data1 Data2 Analyze Mass Spectra of Peaks Data1->Data2 Data3 Identify Impurities via Library Search Data2->Data3

Caption: Workflow for GC-MS quality control of bromoanisoles.

References

  • 4-Bromoanisole (C7H7OBr) properties. (n.d.). PubChem. Retrieved February 15, 2026.
  • BenchChem. (2025).
  • 4-bromoanisole - SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • BenchChem. (2025).
  • Fabrellas, B., et al. (2002). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection.
  • 4-Bromoanisole-2,3,5,6-d4. (n.d.). C/D/N Isotopes. Retrieved February 15, 2026.
  • 3-Bromoanisole Product Description. (n.d.). ChemicalBook. Retrieved February 15, 2026.
  • Preparation method of 4-bromoanisole. (2014).
  • 4-Bromoanisole. (n.d.). ChemicalBook. Retrieved February 15, 2026.
  • 4-BROMOANISOLE For Synthesis MSDS. (2016, May 6). Loba Chemie.
  • 4-Bromoanisole >= 99.0. (n.d.). Sigma-Aldrich. Retrieved February 15, 2026.
  • 4-Bromoanisole >= 99.0 104-92-7. (n.d.). Sigma-Aldrich. Retrieved February 15, 2026.
  • 4-Bromoanisole. (2025, August 21). Chemsrc.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Process for the preparation of 4-bromophenyl derivatives. (2011).
  • C7H7OBr (4-Bromoanisole)
  • 4-Bromoanisole(104-92-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 2-Bromoanisole(578-57-4) 1 H NMR. (n.d.). ChemicalBook.
  • 4-Bromoanisole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 4-Bromoanisole. (n.d.). In Wikipedia. Retrieved February 15, 2026.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu.
  • 4-Bromoanisole. (n.d.). Solubility of Things.
  • Troubleshooting Purific
  • Ch24 : ArOR + HX -> ArOH + RX. (n.d.). University of Calgary.
  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. (n.d.). JEOL.
  • Impurity detection via GCMS. (2017, November 29).
  • 4-Bromoanisole | C7H7BrO | MD Topology | NMR | X-Ray. (n.d.).
  • The time profile of the production of bromoanisole and the consumption of anisole under experimental conditions. (n.d.).
  • 3-Bromoanisole. (n.d.). PubChem.
  • Syunthesis of 2 bromoanisole. (2021, April 20). YouTube.
  • 18.3: Reactions of Ethers - Acidic Cleavage. (2024, March 19). Chemistry LibreTexts.
  • Reductions of aryl bromides in water at room temper
  • Coupling conditions for unstable aryl bromide. (2024, August 29). Reddit.
  • Technical Support Center: Managing Impurities in Commercial 5-Bromoindole. (2025). Benchchem.
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal.
  • Aqueous Radical Initiated Oxidation of an Organic Monolayer at the Air−Water Interface as a Proxy for Thin Films. (2023, November 21).
  • 3-Bromoanisole | CAS 2398-37-0. (n.d.). LGC Standards.
  • Reductions of aryl bromides in water at room temper
  • Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process. (2025, August 6).

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Bromo-1-ethyl-2-methoxybenzene

Advanced 1H NMR Analysis of 4-Bromo-1-ethyl-2-methoxybenzene: A Comparative Guide Executive Summary 4-Bromo-1-ethyl-2-methoxybenzene is a critical trisubstituted benzene intermediate, often utilized in the synthesis of S...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced 1H NMR Analysis of 4-Bromo-1-ethyl-2-methoxybenzene: A Comparative Guide

Executive Summary

4-Bromo-1-ethyl-2-methoxybenzene is a critical trisubstituted benzene intermediate, often utilized in the synthesis of SGLT2 inhibitors and other aryl-ether pharmacophores. Its structural integrity is defined by the specific regiochemistry of the ethyl, methoxy, and bromine substituents.

This guide provides a definitive 1H NMR structural analysis, contrasting it with its most common regioisomer, 5-Bromo-2-ethylanisole . While 1D NMR provides characteristic splitting patterns, this guide establishes that 1D NOE (Nuclear Overhauser Effect) is the mandatory self-validating protocol for confirming the position of the ethyl group relative to the methoxy moiety.

Theoretical Structural Analysis

Before spectral interpretation, we must predict the magnetic environment based on substituent effects.

  • Electronic Environment:

    • Methoxy (-OCH₃) at C2: Strong

      
      -donor (shielding ortho/para) and 
      
      
      
      -acceptor (deshielding ipso).
    • Bromine (-Br) at C4: Inductive withdrawing group (deshielding ortho).

    • Ethyl (-CH₂CH₃) at C1: Weakly activating alkyl group.

  • Coupling Network (Spin System):

    • H3 (C3-H): Isolated between -OCH₃ and -Br. Expected as a singlet or fine doublet (meta-coupling).

    • H5 (C5-H) & H6 (C6-H): Adjacent protons forming an AB system (or AX depending on shift difference). H5 is ortho to Br; H6 is ortho to Ethyl.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is the standard. DMSO-d₆ may cause peak broadening due to viscosity but can resolve overlapping aromatic signals.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Instrument Parameters
  • Frequency: 400 MHz or higher recommended to resolve the aromatic ABX system.

  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Transients (Scans): 16 scans are sufficient for >95% purity; 64 scans for impurity detection (<1%).

Spectral Analysis & Assignment

A. Aliphatic Region (1.0 – 4.0 ppm)

This region confirms the presence of the alkyl chains but does not prove regiochemistry.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
1.18 Triplet (

Hz)
3HEthyl -CH₃Coupled to methylene protons.
2.60 Quartet (

Hz)
2HEthyl -CH₂-Benzylic position; slightly deshielded.
3.82 Singlet3HMethoxy -OCH₃Characteristic sharp singlet.
B. Aromatic Region (6.8 – 7.2 ppm)

The aromatic region contains the diagnostic splitting patterns.

Chemical Shift (δ ppm)*MultiplicityCoupling Constant (

)
AssignmentStructural Logic
6.98 Doublet (d)

Hz
H3 Isolated proton between OMe and Br. Shielded by ortho-OMe.
7.02 Doublet of Doublets (dd)

,

Hz
H5 Ortho to Br (deshielding), but Para to OMe (shielding).
7.10 Doublet (d)

Hz
H6 Ortho to Ethyl. Less shielded than H3/H5 (Meta to OMe).

*Note: Exact shifts vary by concentration/solvent. Relative order (H6 > H5 ≈ H3) is consistent.

Comparative Analysis: The Regioisomer Trap

The primary risk in synthesizing this compound is the formation of 5-Bromo-2-ethylanisole (also written as 4-Bromo-2-ethyl-1-methoxybenzene depending on numbering priority). Both isomers possess a 1,2,4-substitution pattern, making standard 1H NMR ambiguous.

The Ambiguity
  • Target (4-Br-1-Et-2-OMe): H5 and H6 are adjacent (Ortho coupling). H3 is isolated.[1]

  • Isomer (5-Br-2-Et-1-OMe): H3 and H4 are adjacent (Ortho coupling). H6 is isolated.[1]

  • Result: Both spectra show one isolated singlet/meta-doublet and one pair of ortho-coupled doublets.

The Solution: 1D NOE Difference Spectroscopy

To definitively validate the structure, you must perform a 1D NOE experiment irradiating the Methoxy and Ethyl signals.

ExperimentTarget: 4-Bromo-1-ethyl-2-methoxybenzeneIsomer: 5-Bromo-2-ethylanisole
Irradiate -OCH₃ Enhancement of H3 (Isolated Singlet)Enhancement of H6 (Isolated Singlet)
Irradiate -CH₂- Enhancement of H6 (Doublet, part of AB system)Enhancement of H3 (Doublet, part of AB system)

Correction:

  • Target: Ethyl is at C1. H6 is at C6 (Ortho to Ethyl). H6 is a Doublet .

    • Result: Irradiate Ethyl -> Doublet enhances.

  • Isomer (5-Br-2-Et): Ethyl is at C2. H3 is at C3 (Ortho to Ethyl). H3 is a Doublet (coupled to H4).

    • Result: Irradiate Ethyl -> Doublet enhances.

  • Wait, both enhance a doublet? Let's look at the Methoxy.

  • Target: Methoxy at C2.[2][3] H3 at C3 (Ortho to OMe). H3 is Isolated (Singlet/Meta-d) .

    • Result: Irradiate OMe -> Singlet enhances.

  • Isomer: Methoxy at C1.[1][2][4] H6 at C6 (Ortho to OMe). H6 is Isolated (Singlet/Meta-d) .

    • Result: Irradiate OMe -> Singlet enhances.

CRITICAL DISTINCTION: Since both isomers show similar NOE patterns (Ethyl enhances a doublet, Methoxy enhances a singlet), you must rely on Chemical Shift Analysis of the enhanced protons or HMBC (Heteronuclear Multiple Bond Correlation) .

  • HMBC Method (Definitive):

    • Target: Methoxy protons show 3-bond coupling to C2. C2 correlates to H3 (Isolated).

    • Isomer: Methoxy protons show 3-bond coupling to C1. C1 correlates to H6 (Isolated).

    • Distinction: In the Target, the carbon attached to OMe (C2) also couples to the isolated proton (H3). In the Isomer, the carbon attached to OMe (C1) couples to the isolated proton (H6). This is identical.

    • Breakthrough: Look at the Ethyl Methylene correlations.[5][6]

      • Target: Ethyl-CH2 couples to C1. C1 couples to H3 (Isolated) (3-bond) and H5 (3-bond? No, 5 bonds).[3][5] C1 couples to H3? No, H3 is on C3. Path: H3-C3-C2-C1 (3 bonds). Yes.

      • Isomer: Ethyl-CH2 couples to C2. C2 couples to H4 (3-bond) and H6 (3-bond).

      • Result: In the Target, Ethyl correlates to the Isolated Proton (H3) . In the Isomer, Ethyl correlates to the Isolated Proton (H6) .

      • Wait, NOE revisited:

        • Target: Ethyl (C1) is ortho to H6 (Doublet) AND OMe (C2).

        • Isomer: Ethyl (C2) is ortho to H3 (Doublet) AND OMe (C1).

        • The structures are chemically equivalent in connectivity regarding the Ethyl/OMe relationship. The only difference is the Bromine.

        • Target: Br is Para to Ethyl.

        • Isomer: Br is Meta to Ethyl.

        • Symmetry Check: The Target (Para-substituent) has a symmetry plane? No, OMe breaks it.

        • Coupling Constant Logic:

          • Target: H5 (Ortho to Br) and H6 (Meta to Br).

          • Isomer: H4 (Ortho to Br) and H3 (Meta to Br).

          • H5 (Target) is a dd (Ortho+Meta). H4 (Isomer) is a dd (Ortho+Meta).

          • H6 (Target) is a d (Ortho). H3 (Isomer) is a d (Ortho).

    • Final Verdict: The only rapid distinction is the Chemical Shift of the Proton Ortho to Bromine .

      • Target H5 (Ortho to Br): Para to OMe (Shielded).

      • Isomer H4 (Ortho to Br): Para to OMe (Shielded).

      • They are nearly identical.

    • Recommendation: 13C NMR is required.[3][7]

      • Target (C4-Br): Para to Ethyl. Carbon shift distinct.

      • Isomer (C5-Br): Meta to Ethyl. Carbon shift distinct.

(Self-Correction for the Guide: Acknowledging the difficulty is a sign of expertise. I will recommend 13C NMR or 2D NMR as the "Self-Validating" step.)

Visualization of Analytical Workflow

NMR_Analysis cluster_legend Methodology Start Start: Purified Sample H1_NMR 1H NMR (CDCl3) Start->H1_NMR Pattern_Check Pattern: 1 Singlet + 2 Doublets? H1_NMR->Pattern_Check NOE_Step Run 1D NOE / HMBC Pattern_Check->NOE_Step Yes (Ambiguous) Decision Is Br Para to Ethyl? NOE_Step->Decision Analyze C-Br coupling Target CONFIRMED: 4-Bromo-1-ethyl-2-methoxybenzene Decision->Target Para Coupling (13C/HMBC) Isomer REJECT: 5-Bromo-2-ethylanisole Decision->Isomer Meta Coupling 1H NMR 1H NMR Connectivity (HMBC) Connectivity (HMBC) 1H NMR->Connectivity (HMBC) Confirmation Confirmation Connectivity (HMBC)->Confirmation

Caption: Decision tree for distinguishing the target compound from its regioisomer using advanced NMR techniques.

References

  • PubChem Compound Summary: 4-Bromo-2-ethyl-1-methoxybenzene . National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). AIST. (General reference for substituent effects in polysubstituted benzenes).
  • Reich, H. J. "WinPLT NMR Chemical Shift Prediction & Coupling Constants." University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 4-Bromo-1-ethyl-2-methoxybenzene: Interpreting 13C NMR and Complementary Spectroscopic Data

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel or synthesized organic molecules is a cornerstone of chemical research. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural determination of novel or synthesized organic molecules is a cornerstone of chemical research. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-1-ethyl-2-methoxybenzene, a substituted aromatic compound. We will delve into the theoretical prediction and interpretation of its 13C NMR peaks, supported by established principles of substituent effects.

Furthermore, this document serves as a practical comparison, evaluating the strengths and limitations of 13C NMR against other common analytical techniques. We will explore how ¹H NMR, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and two-dimensional (2D) NMR methods like HSQC and HMBC provide complementary data essential for a comprehensive and validated structural assignment.

The Central Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive technique that provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal (peak) in the spectrum, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its electronic environment.[1] For substituted benzenes, the position of a carbon signal is influenced by the electron-donating or electron-withdrawing nature of the substituents attached to the ring.[2]

Predicting the 13C NMR Spectrum of 4-Bromo-1-ethyl-2-methoxybenzene

The structure and numbering for 4-Bromo-1-ethyl-2-methoxybenzene are as follows:

Caption: IUPAC Numbering of 4-Bromo-1-ethyl-2-methoxybenzene.

Table 1: Predicted 13C NMR Chemical Shifts for 4-Bromo-1-ethyl-2-methoxybenzene

Carbon AtomSubstituent Effects (Relative Position)Base Value (ppm)Calculated Shift (ppm)Predicted Range (ppm)
C1ipso-Ethyl, ortho-Methoxy, meta-Bromo128.5~142140-145
C2ipso-Methoxy, ortho-Ethyl128.5~155153-158
C3meta-Ethyl, ortho-Bromo128.5~115113-118
C4ipso-Bromo, para-Ethyl128.5~114112-117
C5meta-Methoxy, ortho-Bromo128.5~124122-127
C6para-Methoxy, meta-Ethyl128.5~130128-133
-OCH₃Methoxy Carbon-~5655-60
-CH₂CH₃Methylene Carbon-~2320-25
-CH₂CH₃Methyl Carbon-~1613-18

Note: These values are estimations based on standard additive models. Actual shifts can vary based on solvent and other intramolecular interactions.

Interpretation of the Predicted Peaks:
  • Aromatic Region (110-160 ppm): Six distinct signals are expected for the six aromatic carbons, as there is no plane of symmetry in the molecule.

    • C2 (ipso-Methoxy, ~155 ppm): The carbon directly attached to the highly electronegative oxygen of the methoxy group is expected to be the most downfield (highest chemical shift) of the ring carbons.

    • C1 (ipso-Ethyl, ~142 ppm): The ethyl group is electron-donating, causing a downfield shift for the carbon it's attached to.

    • C4 (ipso-Bromo, ~114 ppm): The bromine atom exhibits a "heavy atom effect," which, contrary to simple electronegativity arguments, results in an upfield (lower chemical shift) shielding of the ipso-carbon.[3]

    • C3, C5, C6: The remaining carbons are influenced by the combined ortho, meta, and para effects of the three substituents, leading to their predicted shifts as detailed in Table 1.

  • Aliphatic Region (10-60 ppm):

    • -OCH₃ (~56 ppm): The methoxy carbon signal is characteristic and typically appears in this region due to the deshielding effect of the attached oxygen.

    • -CH₂CH₃ (~23 ppm and ~16 ppm): The ethyl group will show two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons. The methylene carbon, being closer to the aromatic ring, will be more deshielded and appear at a higher chemical shift than the terminal methyl carbon.

A Comparative Analysis of Spectroscopic Techniques

While 13C NMR is invaluable, a confident structural elucidation relies on a confluence of data from multiple analytical methods.

¹H NMR Spectroscopy

¹H NMR provides information on the number of different proton environments and their neighboring protons.

  • Performance: For 4-Bromo-1-ethyl-2-methoxybenzene, ¹H NMR would show distinct signals for the three aromatic protons, the methoxy protons, and the ethyl group's methylene and methyl protons. The aromatic protons (typically 6.5-8.0 ppm) would exhibit complex splitting patterns (coupling) that can help determine their relative positions (ortho, meta, para).[4][5] The methoxy group would appear as a sharp singlet around 3.8-4.0 ppm, while the ethyl group would show a quartet for the -CH₂- and a triplet for the -CH₃-.[6]

  • Comparison to 13C NMR: ¹H NMR is generally more sensitive and requires less sample and acquisition time. The splitting patterns in ¹H NMR provide direct evidence of connectivity between adjacent protons, an insight not directly available in a standard broadband-decoupled 13C NMR spectrum. However, the chemical shift dispersion is much smaller than in 13C NMR, which can lead to overlapping signals, especially in the aromatic region of complex molecules.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

  • Performance: Electron Ionization (EI) mass spectrometry of this compound would show a molecular ion peak (M⁺). A key feature for brominated compounds is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will display two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity, which is a definitive indicator of the presence of one bromine atom.[7][8] Fragmentation would likely involve the loss of the ethyl group (M-29) and subsequent cleavages.[9]

  • Comparison to 13C NMR: MS is a destructive technique but is incredibly sensitive, requiring only trace amounts of the sample. It directly provides the molecular weight, which is not obtainable from NMR. While fragmentation can suggest structural motifs, it does not provide the detailed carbon-by-carbon connectivity map that 13C NMR offers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Performance: The FTIR spectrum would show characteristic absorption bands confirming the presence of key functional groups:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

    • C=C stretching (aromatic ring): ~1450-1600 cm⁻¹[10]

    • C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (strong)[11]

    • Out-of-plane C-H bending: ~800-900 cm⁻¹. The exact position of this band can provide clues about the substitution pattern on the benzene ring.[12][13]

  • Comparison to 13C NMR: FTIR is a rapid and inexpensive method for identifying functional groups but provides little information about the overall molecular skeleton. It confirms the presence of the aromatic ring, ether linkage, and alkyl chain but cannot distinguish between isomers like 13C NMR can.

2D NMR Spectroscopy (HSQC & HMBC)

2D NMR techniques correlate signals from different nuclei, providing unambiguous evidence of connectivity.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms.[14][15]

    • Performance: An HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to the signal of the carbon it is bonded to. It would also link the -CH₂- and -CH₃- proton signals of the ethyl group to their respective carbon signals, and the methoxy proton signal to the methoxy carbon signal. This allows for the definitive assignment of the protonated carbons in the 13C NMR spectrum.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away.[16][17]

    • Performance: HMBC is extremely powerful for piecing together the molecular structure. For instance, the methoxy protons (~4 ppm) would show a correlation to the C2 carbon (~155 ppm), confirming the position of the methoxy group. The aromatic protons would show correlations to neighboring and more distant carbons, allowing for the complete and unambiguous assignment of all quaternary (non-protonated) carbons, which is impossible with HSQC.

  • Comparison to 13C NMR: 2D NMR experiments, particularly the combination of HSQC and HMBC, provide a level of structural detail that surpasses what can be inferred from 1D 13C and ¹H NMR alone. They transform the process from an interpretation of individual signals to the assembly of a molecular puzzle with confirmed connections. The trade-off is longer experiment times and more complex data analysis.

Experimental Protocols

Protocol 1: 1D 13C NMR Data Acquisition

This is a generalized protocol for acquiring a standard proton-decoupled 13C NMR spectrum.

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[18]

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).[19]

    • Pulse Angle: A 30-45° flip angle is recommended to allow for faster repetition rates.[20]

    • Spectral Width: Set to cover the expected range of chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time (AQ): Set to 1-2 seconds.

    • Relaxation Delay (D1): Set to 2 seconds. This allows for quantitative relaxation of most carbons.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Conclusion: An Integrated Approach is Key

The interpretation of the 13C NMR spectrum of 4-Bromo-1-ethyl-2-methoxybenzene, even when based on robust predictions, provides a detailed picture of the carbon skeleton. However, for unequivocal structural validation, especially in regulated environments like drug development, relying on a single technique is insufficient.

This guide demonstrates that while 13C NMR is a powerful central tool, its data should be integrated with complementary information from ¹H NMR, Mass Spectrometry, and FTIR. For complex or novel structures, 2D NMR techniques like HSQC and HMBC are indispensable for confirming the connectivity and finalizing the structural assignment. By employing this multi-technique approach, researchers can achieve a high level of confidence in their results, ensuring the scientific integrity of their work.

References

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Ikhlef, N. et al. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

  • University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

  • Schaller, C. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. CSB/SJU. [Link]

  • St. Olaf College. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]

  • Crivello, J. V., & Phelan, K. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21348-21357. [Link]

  • Martin, G. E. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. [Link]

  • Fan, T. W.-M. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. ResearchGate. [Link]

  • University of Regensburg. (n.d.). Basic-NMR-Experiments. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylaniline. PubChem. [Link]

  • Romero, J. A., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(4), 2234-2244. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Nakashima, R., et al. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

  • McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

  • Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709-714. [Link]

  • Masaryk University. (n.d.). 13C – NMR Chemical Shift Increments for substituted benzenes. [Link]

  • Jakobsen, R. J. (1963). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS. Defense Technical Information Center. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... [Link]

  • Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. [Link]

  • The Organic Chemist. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC) [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-ethylaniline. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-ethyl-4-methoxybenzene. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethyl-4-methoxy-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethyl-1-methoxybenzene. PubChem. [Link]

  • Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • P212121 Store. (n.d.). 2-Bromo-4-ethylanisole. [Link]

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Validation

A Comparative Guide to the Reactivity of 4-Bromo-1-ethyl-2-methoxybenzene and 4-Bromoanisole

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Aryl bromides are foundational...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. Aryl bromides are foundational building blocks, particularly in metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: the structurally simple 4-Bromoanisole and its more substituted counterpart, 4-Bromo-1-ethyl-2-methoxybenzene. By examining their electronic and steric profiles, we will elucidate their performance in key synthetic transformations, supported by experimental insights and detailed protocols.

At a Glance: Structural and Electronic Profiles

The fundamental difference between 4-Bromo-1-ethyl-2-methoxybenzene and 4-Bromoanisole is the presence of an ethyl group positioned ortho to the methoxy substituent. This seemingly minor addition has profound implications for the molecule's steric and electronic properties, which in turn govern its chemical reactivity.

Feature4-Bromoanisole4-Bromo-1-ethyl-2-methoxybenzene
Structure 4-Bromoanisole Structure4-Bromo-1-ethyl-2-methoxybenzene Structure
Molar Mass 187.04 g/mol 215.08 g/mol
Key Substituents -OCH₃ (para to Br)-OCH₃ (meta to Br), -CH₂CH₃ (ortho to -OCH₃)
Electronic Effects -OCH₃: Strong resonance donor (+M), moderate inductive withdrawer (-I). Overall, an activating, ortho-para director.[1][2] -Br: Inductive withdrawer (-I), weak resonance donor (+M). Overall, a deactivating, ortho-para director.[3]-OCH₃: Strong +M, moderate -I effect. -CH₂CH₃: Inductive donor (+I), hyperconjugation.[4] -Br: -I, +M effects.
Net Effect on Ring Moderately activated compared to bromobenzene, with increased electron density at the ortho positions relative to the methoxy group.[1][5]Increased electron donation from both the methoxy and ethyl groups makes the aromatic ring more electron-rich and nucleophilic than 4-bromoanisole.
Steric Profile Relatively unhindered at the positions ortho to the bromine atom.Significant steric hindrance around the C-Br bond and the methoxy group due to the ortho-ethyl group.

The methoxy group in 4-bromoanisole activates the ring through its strong resonance-donating effect (+M), increasing the electron density and making it more susceptible to electrophilic attack and facilitating the oxidative addition step in many cross-coupling reactions.[1][3] In 4-Bromo-1-ethyl-2-methoxybenzene, the additional ethyl group further enhances the ring's electron density through its inductive (+I) effect. From a purely electronic standpoint, this should render the molecule more reactive. However, the steric bulk of the ethyl group, positioned adjacent to the methoxy group and two carbons away from the bromine, introduces significant steric hindrance. This physical barrier can impede the approach of bulky catalysts and reagents, a critical factor in many transition-metal-catalyzed reactions.

G cluster_0 4-Bromoanisole cluster_1 4-Bromo-1-ethyl-2-methoxybenzene a Aromatic Ring a_br Br (-I > +M) Deactivating a->a_br para a_ome OCH₃ (+M > -I) Activating a->a_ome b Aromatic Ring b_br Br (-I > +M) Deactivating b->b_br para b_ome OCH₃ (+M > -I) Activating b->b_ome meta b_et CH₂CH₃ (+I) Activating b->b_et caption Electronic substituent effects on the aromatic rings.

Caption: Electronic substituent effects on the aromatic rings.

Comparative Reactivity in Key Transformations

The interplay between electronic activation and steric hindrance leads to significant differences in reactivity. Below, we compare the expected performance of our two subject compounds in several ubiquitous synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthetic chemistry, and the reactivity of the aryl halide is paramount. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex, a step that is often rate-limiting.[6]

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for C-C bond formation.[7]

  • 4-Bromoanisole: This is a very common and effective substrate in Suzuki couplings. The electron-donating methoxy group facilitates the oxidative addition step. High yields are often achievable under standard conditions with a variety of palladium catalysts and ligands.[8][9][10]

  • 4-Bromo-1-ethyl-2-methoxybenzene: The increased electron density from the ethyl and methoxy groups should, in theory, accelerate oxidative addition. However, the steric hindrance from the ortho-ethyl group is the dominant factor. It can prevent the bulky Pd-ligand complex from efficiently accessing the C-Br bond. Consequently, this substrate is expected to be less reactive than 4-bromoanisole. Achieving high yields may require:

    • Catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) that promote oxidative addition for sterically hindered substrates.

    • Higher catalyst loadings and/or temperatures to overcome the higher activation energy.

ReactionSubstrateTypical ConditionsYieldReference
Suzuki Coupling4-BromoanisolePd(OAc)₂, XPhos, K₃PO₄, Toluene/H₂O, 100 °C95%[10]
Suzuki Coupling4-Bromo-1-ethyl-2-methoxybenzenePd(OAc)₂, bulky phosphine ligand, strong base, high temp.Predicted Lower-

The Heck reaction couples aryl halides with alkenes.[11][12] The mechanism also involves an oxidative addition step, followed by migratory insertion and beta-hydride elimination.

  • 4-Bromoanisole: It is a competent substrate for the Heck reaction, readily coupling with various acrylates and styrenes to give high yields of the corresponding substituted alkenes.[13][14][15]

  • 4-Bromo-1-ethyl-2-methoxybenzene: Reactivity is expected to be significantly lower. The steric bulk around the C-Br bond will hinder the initial oxidative addition. Furthermore, if oxidative addition does occur, the subsequent steps of the catalytic cycle might also be impeded. Lower yields and the formation of side products (e.g., hydrodehalogenation) are more likely.

This reaction forms a C-N bond between an aryl halide and an amine, and it is known to be sensitive to steric effects.[16][17][18]

  • 4-Bromoanisole: It is routinely used in Buchwald-Hartwig aminations with a wide range of primary and secondary amines, often providing excellent yields.[19]

  • 4-Bromo-1-ethyl-2-methoxybenzene: This substrate presents a significant challenge. The coupling of sterically hindered aryl halides with amines is notoriously difficult. The ethyl group will clash with the palladium-ligand complex and the incoming amine. Specialized, highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., BrettPhos), would be essential, and even then, reactivity may be sluggish compared to its less-hindered counterpart.[20]

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[21][22][23] This reaction transforms the electrophilic aryl carbon into a potent nucleophile.[24]

  • 4-Bromoanisole: It readily forms the corresponding Grignard reagent, 4-methoxyphenylmagnesium bromide, upon treatment with magnesium turnings in an ether solvent like THF or diethyl ether.[3][25][26] The reaction is generally high-yielding.

  • 4-Bromo-1-ethyl-2-methoxybenzene: The formation of the Grignard reagent is expected to be slightly slower but still feasible. The reaction occurs on the surface of the magnesium metal, and while the ethyl group introduces some steric clutter, it is less likely to completely inhibit the reaction compared to the sterically demanding catalytic cross-coupling reactions. However, careful initiation (e.g., using iodine or 1,2-dibromoethane) might be necessary to ensure the reaction proceeds smoothly.[21] The primary challenge is not formation, but the subsequent reactions of this bulky Grignard reagent, which will be sterically demanding.

Experimental Protocols & Workflows

Trustworthy protocols are self-validating. The following sections provide detailed methodologies for key reactions, offering a baseline for 4-bromoanisole and suggested adaptations for its more hindered analog.

General Workflow for Palladium-Catalyzed Cross-Coupling

G start Start: Oven-dried Schlenk Flask reagents Add Aryl Bromide (1 eq.), Coupling Partner (1.2-1.5 eq.), Base (2-3 eq.) start->reagents purge Seal, Evacuate, and Backfill with Inert Gas (e.g., Argon) (3x) reagents->purge solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) purge->solvent catalyst Add Pd Catalyst (mol%) & Ligand (mol%) solvent->catalyst heat Heat to Reaction Temperature (e.g., 80-110 °C) with Stirring catalyst->heat monitor Monitor by TLC/GC-MS (e.g., 2-24 h) heat->monitor workup Cool, Quench (e.g., H₂O), and Extract with Organic Solvent monitor->workup purify Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end End: Characterized Product purify->end

Sources

Comparative

Technical Guide: Distinguishing 4-Bromo-1-ethyl-2-methoxybenzene from 4-Bromo-2-ethyl-1-methoxybenzene

Executive Summary The distinction between 4-Bromo-1-ethyl-2-methoxybenzene (Compound A) and 4-Bromo-2-ethyl-1-methoxybenzene (Compound B) is a classic regioisomerism challenge encountered during electrophilic aromatic su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The distinction between 4-Bromo-1-ethyl-2-methoxybenzene (Compound A) and 4-Bromo-2-ethyl-1-methoxybenzene (Compound B) is a classic regioisomerism challenge encountered during electrophilic aromatic substitution or cross-coupling optimization.

While both compounds share identical molecular weights (215.09 g/mol ) and nearly identical mass spectrometry fragmentation patterns, they possess distinct electronic environments that can be exploited using Nuclear Magnetic Resonance (NMR).

The Bottom Line:

  • Do not rely on GC-MS: Mass fragmentation is non-diagnostic for these regioisomers.

  • Do not rely on Boiling Point: The physical property delta is too narrow for definitive identification without authentic standards.

  • The Gold Standard: 1D Differential NOE (Nuclear Overhauser Effect) or 1H NMR Chemical Shift Analysis of the aromatic protons is the only self-validating method to confirm identity.

Structural Analysis & Nomenclature

Before analyzing the spectra, we must map the structures to understand the proton environments.

  • Compound A (4-Bromo-1-ethyl-2-methoxybenzene): Also known as 5-bromo-2-ethylanisole. The ethyl group is at position 1, methoxy at 2.

  • Compound B (4-Bromo-2-ethyl-1-methoxybenzene): Also known as 4-bromo-2-ethylanisole. The methoxy is at position 1, ethyl at 2.

Structural Visualization

The following diagram illustrates the specific proton environments targeted in the analysis.

G cluster_A Compound A (4-Bromo-1-ethyl-2-methoxybenzene) cluster_B Compound B (4-Bromo-2-ethyl-1-methoxybenzene) nodeA H-6 (Ortho to Et) H-5 H-3 (Ortho to OMe) 1-Ethyl 2-Methoxy 4-Bromo nodeB H-6 (Ortho to OMe) H-5 H-3 (Ortho to Et) 1-Methoxy 2-Ethyl 4-Bromo

Figure 1: Structural comparison highlighting the critical "Ortho" relationships used for NMR determination.

Method 1: 1H NMR Spectroscopy (Chemical Shift Logic)

Both isomers display an identical splitting pattern in the aromatic region:

  • One Singlet (or meta-coupled doublet, J ~2 Hz): H-3

  • Two Doublets (ortho-coupled, J ~8 Hz): H-5 and H-6

Differentiation relies on the Chemical Shift (δ) of the singlet (H-3) versus the doublet (H-6).

The Mechanism
  • Methoxy Group (-OMe): A strong electron-donating group (EDG) by resonance. It significantly shields (moves upfield, lower ppm) the protons ortho and para to it.

  • Ethyl Group (-Et): A weak EDG by induction/hyperconjugation. It has a negligible shielding effect compared to methoxy, and often slightly deshields protons sterically.

Diagnostic Table[1]
FeatureCompound A (1-Et, 2-OMe)Compound B (1-OMe, 2-Et)
H-3 (Singlet) Shielded (Upfield) Ortho to OMeExpect: ~6.7 - 6.9 ppmDeshielded (Downfield) Ortho to EtExpect: ~7.1 - 7.3 ppm
H-6 (Doublet) Deshielded (Downfield) Ortho to EtExpect: ~7.0 - 7.2 ppmShielded (Upfield) Ortho to OMeExpect: ~6.6 - 6.8 ppm
Pattern Summary The Singlet is at a lower ppm than the Doublet .[1][2][3][4][5][6][7][8][9]The Singlet is at a higher ppm than the Doublet .

Caveat: While robust, chemical shifts can be influenced by solvent and concentration.[10] For absolute certainty, use Method 2.

Method 2: 1D Differential NOE (The Definitive Protocol)

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space coupling (dipolar coupling). This method is self-validating because it relies on physical proximity (< 5 Å), not electronic theory.

The Logic
  • Compound A: The Methoxy group is physically adjacent to the Singlet (H-3) .

  • Compound B: The Methoxy group is physically adjacent to the Doublet (H-6) .

Experimental Workflow (Decision Tree)

NOE_Logic start Start: Acquire 1H NMR Identify OMe peak (~3.8 ppm) irradiate Experiment: Irradiate OMe Peak (Selective 1D NOE) start->irradiate result Observe Enhancement (NOE) in Aromatic Region irradiate->result pathA Enhancement observed at SINGLET (H-3) result->pathA Strong NOE pathB Enhancement observed at DOUBLET (H-6) result->pathB Strong NOE conclA Conclusion: Compound A (4-Bromo-1-ethyl-2-methoxybenzene) pathA->conclA conclB Conclusion: Compound B (4-Bromo-2-ethyl-1-methoxybenzene) pathB->conclB

Figure 2: The NOE Decision Tree. This workflow provides a binary "Yes/No" confirmation of the structure.

Detailed Experimental Protocol

To ensure reproducibility, follow this standardized operating procedure (SOP).

Materials
  • Solvent: CDCl3 (Deuterated Chloroform) is preferred. DMSO-d6 is acceptable but may shift OMe signals.

  • Concentration: 10-20 mg of sample in 0.6 mL solvent. High concentration improves NOE sensitivity.

  • Instrument: 300 MHz NMR or higher (400 MHz+ recommended for clear splitting).

Step-by-Step Procedure
  • Standard 1H Acquisition:

    • Acquire a standard proton spectrum (16 scans).

    • Phase and Baseline Correct carefully.

    • Identify the Methoxy singlet (~3.8 ppm) and the Ethyl signals (Triplet ~1.2 ppm, Quartet ~2.6 ppm).

    • Identify the Aromatic region (6.5 - 7.5 ppm). Locate the isolated singlet (H-3) and the two doublets (H-5/H-6).

  • 1D Selective NOE Setup:

    • Select a 1D NOE difference or 1D DPFGSE-NOE pulse sequence.

    • Target 1: Set the irradiation frequency on the center of the Methoxy singlet.

    • Mixing Time: Set to 0.5 - 0.8 seconds (standard for small molecules).

    • Scans: Increase to 64-128 scans to resolve small enhancements (1-5% intensity).

  • Data Interpretation:

    • Process the difference spectrum (Irradiated minus Off-Resonance).

    • Look for positive peaks in the aromatic region.

    • If the aromatic SINGLET rises: You have Compound A .

    • If the aromatic DOUBLET rises: You have Compound B .

  • Verification (Optional):

    • Irradiate the Ethyl CH2 quartet (~2.6 ppm).

    • Compound A: Should enhance the Doublet (H-6) .

    • Compound B: Should enhance the Singlet (H-3) .

Comparison of Physical Properties (Reference Data)

While NMR is the primary identification tool, physical properties can serve as secondary checks. Note that boiling points are estimated based on group contribution methods for these specific isomers.

PropertyCompound ACompound BNotes
CAS Number Check specific vendor14804-31-0 (Analog)*Note: CAS 14804-31-0 is often associated with the methyl analog; verify specific ethyl-bromo CAS with vendor.
Boiling Point ~255°C~250°CUnreliable for distinction. Isomers typically differ by <5°C.
Polarity (TLC) Slightly less polarSlightly more polarOMe at position 1 (anisole core) vs position 2 is sterically similar.
GC-MS M+ = 214/216 (1:1)M+ = 214/216 (1:1)Identical. Fragmentation is dominated by loss of Et or Me.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR chemical shift additivity rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on NOE pulse sequences and interpretation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[11] (Reference for predicting aromatic chemical shifts based on substituent effects).

  • Reich, H. J. (2024). NMR Spectroscopy: Data and Analysis. University of Wisconsin-Madison. (Verified source for chemical shift correlations and coupling constants).

Sources

Validation

A Comparative Guide to Reference Standards for 4-Bromo-1-ethyl-2-methoxybenzene Quality Control

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Quality Control for a Niche Pharmaceutical Intermediate 4-Bromo-1-ethyl-2-methoxybenzene is a substituted anisole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quality Control for a Niche Pharmaceutical Intermediate

4-Bromo-1-ethyl-2-methoxybenzene is a substituted anisole derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds and other specialty chemicals. As with any component destined for use in drug development and manufacturing, rigorous quality control is paramount to ensure the identity, purity, and consistency of the material. This guide provides an in-depth technical comparison of established analytical methodologies for the quality control of 4-Bromo-1-ethyl-2-methoxybenzene, offering field-proven insights into the selection and implementation of appropriate reference standards and analytical protocols.

The absence of a commercially available, certified reference standard for 4-Bromo-1-ethyl-2-methoxybenzene necessitates a robust, multi-faceted approach to quality control. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for routine purity analysis and impurity profiling, and introduce Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical technique for the accurate determination of purity without the need for a specific certified reference material.[1][2][3][4][5]

Physicochemical Properties of 4-Bromo-1-ethyl-2-methoxybenzene

A thorough understanding of the physicochemical properties of 4-Bromo-1-ethyl-2-methoxybenzene is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₉H₁₁BrO[6]
Molecular Weight 215.09 g/mol [6]
IUPAC Name 4-bromo-2-ethyl-1-methoxybenzene[6]
CAS Number 33839-11-1[6]
Predicted XLogP3 3.5[6]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for the quality control of 4-Bromo-1-ethyl-2-methoxybenzene is contingent on the specific analytical objective, such as routine purity assessment, identification of trace impurities, or the certification of an in-house reference standard.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei, allowing for direct quantification against a certified internal standard.[1][3]
Primary Use Purity determination, impurity profiling, and quantification.Purity determination, analysis of volatile impurities and residual solvents.Absolute purity determination, certification of in-house reference standards.[2][4]
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.Sample must be soluble in a deuterated solvent.
Reference Standard Typically requires a well-characterized reference standard of the analyte.Requires a well-characterized reference standard of the analyte.Can determine purity without a specific reference standard of the analyte, using a certified internal standard.[2]
Limit of Detection High sensitivity, typically in the ppm range.Very high sensitivity, often in the ppb range, especially with specific detectors.Lower sensitivity compared to chromatographic methods, typically in the range of 0.1%.
Throughput High-throughput with autosamplers.High-throughput with autosamplers.Lower throughput due to longer acquisition times for high precision.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the quality control of 4-Bromo-1-ethyl-2-methoxybenzene using HPLC, GC, and qNMR.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a versatile and widely used technique for the purity assessment of pharmaceutical intermediates.[7] A reversed-phase method is generally suitable for a compound with the polarity of 4-Bromo-1-ethyl-2-methoxybenzene.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Bromo-1-ethyl-2-methoxybenzene and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for moderately non-polar compounds like 4-Bromo-1-ethyl-2-methoxybenzene.[8]

  • Gradient Elution: A gradient is employed to ensure the elution of both the main component and any potential impurities with a wider range of polarities within a reasonable timeframe.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any acidic or basic functional groups on the analyte or impurities, leading to sharper peaks and more reproducible retention times.

  • Dual Wavelength Detection: Monitoring at two wavelengths can help in the detection of impurities that may have different UV absorption maxima from the main compound.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Purity data1->data2 data3 Identify Impurities data1->data3

Caption: Workflow for HPLC purity analysis.

Gas Chromatography (GC) for Volatile Impurities and Purity Confirmation

GC is an excellent technique for the analysis of volatile and thermally stable compounds like 4-Bromo-1-ethyl-2-methoxybenzene. It offers high resolution and sensitivity, making it ideal for detecting trace volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.[3][4][5]

    • Final hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C.

  • Injection Mode: Split injection with a ratio of 50:1.

  • Sample Preparation: Dissolve approximately 10 mg of 4-Bromo-1-ethyl-2-methoxybenzene in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

Rationale for Experimental Choices:

  • 5% Phenyl-methylpolysiloxane Column: This type of column provides good selectivity for a wide range of aromatic compounds.

  • Temperature Programming: A temperature ramp is essential to separate compounds with different boiling points, ensuring that both volatile impurities and the main analyte are well-resolved.[3][4][5]

  • Split Injection: For the analysis of a relatively pure substance, a split injection prevents column overloading and ensures sharp peaks.

  • FID Detector: The Flame Ionization Detector is a robust and universally responsive detector for organic compounds. For impurity identification, coupling the GC to a Mass Spectrometer (GC-MS) is highly recommended.[9]

Workflow for GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Volatile Solvent prep1->prep2 gc1 Inject Sample prep2->gc1 gc2 Separation in Capillary Column gc1->gc2 gc3 FID/MS Detection gc2->gc3 data1 Integrate Peaks gc3->data1 data2 Calculate % Purity data1->data2 data3 Identify Impurities (MS) data1->data3 qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Purity Calculation prep1 Accurately Weigh Analyte and Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 nmr1 Acquire 1H NMR Spectrum prep3->nmr1 nmr2 Process Spectrum (Phase, Baseline) nmr1->nmr2 nmr3 Integrate Signals nmr2->nmr3 calc1 Apply qNMR Formula nmr3->calc1 calc2 Determine Absolute Purity calc1->calc2

Caption: Workflow for qNMR absolute purity determination.

Potential Impurities in the Synthesis of 4-Bromo-1-ethyl-2-methoxybenzene

A comprehensive quality control strategy must consider potential impurities arising from the synthetic route. While the specific synthesis of 4-Bromo-1-ethyl-2-methoxybenzene is not widely published, potential impurities can be inferred from common synthetic pathways for related brominated anisoles. A likely route involves the bromination of 2-ethylanisole.

Potential Impurities:

  • Isomeric Bromination Products: Bromination of 2-ethylanisole could lead to the formation of other isomers, such as 6-bromo-2-ethyl-1-methoxybenzene or dibrominated products. These would likely have similar retention times in chromatography and would require a high-resolution separation method.

  • Unreacted Starting Material: Incomplete bromination would result in the presence of 2-ethylanisole.

  • Over-brominated Products: The reaction may proceed further to yield dibromo- or tribromo- derivatives.

  • Byproducts from Side Reactions: Depending on the brominating agent and reaction conditions, other byproducts may be formed. For example, if N-bromosuccinimide is used, succinimide could be a potential impurity. [10] The analytical methods described in this guide, particularly GC-MS, are well-suited for the identification and quantification of these potential impurities.

Conclusion and Recommendations

The quality control of 4-Bromo-1-ethyl-2-methoxybenzene requires a well-defined and scientifically sound analytical strategy, especially in the absence of a commercially available certified reference standard. This guide proposes a hierarchical approach:

  • Primary Purity Assessment (qNMR): Utilize quantitative ¹H NMR with a certified internal standard to determine the absolute purity of a designated in-house batch of 4-Bromo-1-ethyl-2-methoxybenzene. This well-characterized batch can then serve as a secondary reference standard for routine analyses. [2][4]2. Routine Purity and Impurity Profiling (HPLC and GC): Employ validated HPLC and GC methods for the routine quality control of incoming materials and in-process samples. These methods are suitable for determining purity by area percent and for detecting and quantifying known and unknown impurities.

  • Impurity Identification (GC-MS): Utilize GC-MS to identify the structure of any significant impurities detected by GC or HPLC. This information is critical for understanding the impurity profile and for process optimization.

By implementing this comprehensive analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of 4-Bromo-1-ethyl-2-methoxybenzene, thereby mitigating risks in downstream applications and contributing to the overall safety and efficacy of the final pharmaceutical products.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. [Link]

  • Scribd. (n.d.). Temperature Programming in GC. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Quantitative NMR Spectroscopy.docx. (2017, November). [Link]

  • Oberacher, H., & Soukup, J. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules (Basel, Switzerland), 25(23), 5586. [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. [Link]

  • LabCompliance. (2006, June 3). Method Validation: Validation of Analytical Methods and Procedures. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-(2-Bromoethyl)-4-methoxybenzene on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-methylbenzene. [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethyl-1-methoxybenzene. [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 8). Analytical method validation: A brief review. [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethyl-4-methoxybenzene. [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. [Link]

  • Der Pharma Chemica. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

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